molecular formula C7H5BrN2O B1292454 3-Bromo-1H-indazol-5-OL CAS No. 885519-36-8

3-Bromo-1H-indazol-5-OL

Cat. No.: B1292454
CAS No.: 885519-36-8
M. Wt: 213.03 g/mol
InChI Key: UAMJVZRQBOYAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-indazol-5-OL is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-1H-indazol-5-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-1H-indazol-5-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1H-indazol-5-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMJVZRQBOYAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646305
Record name 3-Bromo-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-36-8
Record name 3-Bromo-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-hydroxy (1H)indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1H-indazol-5-ol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-Bromo-1H-indazol-5-ol, a highly functionalized and valuable building block for drug development. While a direct, one-pot synthesis is not prominently documented, this paper outlines a robust, multi-step synthetic route derived from established and reliable chemical transformations. We will delve into the strategic rationale behind each step, from the selection of starting materials and protecting group strategies to the key indazole formation and regioselective bromination. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed experimental protocols, mechanistic insights, and visual aids to facilitate the successful synthesis of this important intermediate.

Introduction and Strategic Overview

3-Bromo-1H-indazol-5-ol is a heterocyclic compound of significant interest due to its trifunctional nature: the reactive bromine atom at the C3 position is ideal for cross-coupling reactions, the hydroxyl group at the C5 position allows for ether or ester linkages, and the indazole core itself is a privileged structure in pharmacology. The development of a clear and reproducible synthetic pathway is therefore of considerable importance.

This guide proposes a logical and efficient four-step synthesis starting from a commercially available substituted phenol. The core strategy involves:

  • Protection of the reactive hydroxyl group of the starting material.

  • Construction of the indazole ring via a classical diazotization and cyclization reaction.

  • Regioselective bromination at the electron-rich C3 position of the indazole.

  • Deprotection to unveil the final target molecule.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path to the target molecule, starting from simple precursors. The C-Br bond at the 3-position can be installed via electrophilic bromination of the 1H-indazol-5-ol intermediate. The indazole ring itself can be constructed from a suitably substituted aniline, and the hydroxyl group can be masked with a protecting group to ensure compatibility with the reaction conditions.

G 3-Bromo-1H-indazol-5-ol 3-Bromo-1H-indazol-5-ol 1H-Indazol-5-ol (Protected) 1H-Indazol-5-ol (Protected) 3-Bromo-1H-indazol-5-ol->1H-Indazol-5-ol (Protected) Deprotection / C3-Bromination Substituted Aniline Substituted Aniline 1H-Indazol-5-ol (Protected)->Substituted Aniline Indazole Formation 4-Amino-3-methylphenol 4-Amino-3-methylphenol Substituted Aniline->4-Amino-3-methylphenol Protection

Caption: Retrosynthetic analysis of 3-Bromo-1H-indazol-5-ol.

Proposed Synthetic Pathway

The forward synthesis is designed for efficiency and scalability, employing well-understood reactions with predictable outcomes.

G node_start 4-Amino-3-methylphenol node_step1 Step 1: Protection (CH3)2SO4, K2CO3, Acetone node_start->node_step1 node_intermediate1 4-Amino-3-methylanisole node_step1->node_intermediate1 node_step2 Step 2: Indazole Formation NaNO2, HCl; Heat node_intermediate1->node_step2 node_intermediate2 5-Methoxy-1H-indazole node_step2->node_intermediate2 node_step3 Step 3: Bromination NBS, Acetonitrile node_intermediate2->node_step3 node_intermediate3 3-Bromo-5-methoxy-1H-indazole node_step3->node_intermediate3 node_step4 Step 4: Deprotection BBr3, DCM node_intermediate3->node_step4 node_end 3-Bromo-1H-indazol-5-ol node_step4->node_end

Caption: Proposed multi-step synthesis of 3-Bromo-1H-indazol-5-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methylanisole (Protection)
  • Rationale: The phenolic hydroxyl group is protected as a methyl ether to prevent its reaction in the subsequent diazotization step. This is a standard Williamson ether synthesis.

  • Protocol:

    • To a solution of 4-amino-3-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-3-methylanisole, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Methoxy-1H-indazole (Indazole Formation)
  • Rationale: This step utilizes a classical Jacobson-type reaction. The aniline is diazotized in the presence of acid and sodium nitrite, followed by an intramolecular cyclization to form the indazole ring.

  • Protocol:

    • Dissolve 4-amino-3-methylanisole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 1-2 hours until gas evolution ceases.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 5-methoxy-1H-indazole.

Step 3: Synthesis of 3-Bromo-5-methoxy-1H-indazole (Bromination)
  • Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[3]

  • Protocol:

    • Dissolve 5-methoxy-1H-indazole (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-bromo-5-methoxy-1H-indazole, which may be purified by recrystallization or column chromatography if necessary.

Step 4: Synthesis of 3-Bromo-1H-indazol-5-ol (Deprotection)
  • Rationale: The final step is the cleavage of the methyl ether to reveal the desired hydroxyl group. Boron tribromide (BBr3) is a powerful and commonly used reagent for this purpose.

  • Protocol:

    • Dissolve 3-bromo-5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to afford the final product, 3-Bromo-1H-indazol-5-ol.

Data and Workflow Summary

StepStarting MaterialKey ReagentsSolventProductExpected Yield (%)
14-Amino-3-methylphenol(CH₃)₂SO₄, K₂CO₃Acetone4-Amino-3-methylanisole85-95
24-Amino-3-methylanisoleNaNO₂, HClWater5-Methoxy-1H-indazole60-75
35-Methoxy-1H-indazoleNBSAcetonitrile3-Bromo-5-methoxy-1H-indazole80-90
43-Bromo-5-methoxy-1H-indazoleBBr₃Dichloromethane3-Bromo-1H-indazol-5-ol70-85

Conclusion

This guide presents a logical, well-precedented, and robust synthetic pathway for the preparation of 3-Bromo-1H-indazol-5-ol. By employing a strategic combination of protection, ring formation, regioselective bromination, and deprotection, this valuable intermediate can be synthesized in good overall yield from readily available starting materials. The detailed protocols provided herein are designed to be a reliable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the further exploration of the therapeutic potential of novel indazole derivatives.

References

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
  • Royal Society of Chemistry. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • ACS Publications. (n.d.).
  • BenchChem. (2025). Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

3-Bromo-1H-indazol-5-OL CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 885519-36-8 Molecular Formula: C₇H₅BrN₂O Molecular Weight: 213.03 g/mol [1]

Executive Summary & Chemical Architecture

3-Bromo-1H-indazol-5-ol is a high-value heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and receptor modulators. As a disubstituted indazole, it functions as a "privileged scaffold"—a molecular framework capable of binding to multiple diverse bioreceptors with high affinity.

Its utility stems from its trifunctional nature:

  • C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.

  • C5-Hydroxyl: A nucleophilic site for etherification, allowing the attachment of solubilizing groups or specific pharmacophores.

  • N1-Nitrogen: An acidic site (pKa ~14) allowing for N-alkylation or arylation to modulate lipophilicity and binding orientation.

Structural Dynamics & Tautomerism

In solution, the compound exists in a tautomeric equilibrium between the 1H- and 2H- forms, with the 1H-tautomer being thermodynamically dominant due to aromatic stabilization of the benzene ring.

Structure cluster_0 Tautomeric Equilibrium cluster_1 Functional Motifs T1 1H-Tautomer (Major, Stable) T2 2H-Tautomer (Minor, Reactive) T1->T2 Fast Exchange Br C3-Bromo (Electrophilic Handle) T1->Br OH C5-Hydroxyl (H-Bond Donor/Acceptor) T1->OH NH N1-H (H-Bond Donor) T1->NH

Figure 1: Tautomeric forms and key functional motifs of 3-Bromo-1H-indazol-5-ol.

Synthesis & Manufacturing Protocols

While direct bromination of 5-hydroxyindazole is possible, it often suffers from poor regioselectivity (yielding 3,4-dibromo or 3,6-dibromo byproducts) due to the strong activating effect of the hydroxyl group. The "Methoxy Route" is the industry standard for high-fidelity synthesis, ensuring exclusive C3-bromination.

Protocol A: The Methoxy Route (Recommended)

This pathway utilizes a protection-deprotection strategy to control regiochemistry.

Step 1: C3-Bromination of 5-Methoxyindazole
  • Reagents: 5-Methoxy-1H-indazole, Bromine (

    
    ), Sodium Hydroxide (
    
    
    
    ).
  • Solvent: Methanol/Water or DMF.

  • Mechanism: Electrophilic aromatic substitution. The

    
    -deprotonation increases electron density at C3, facilitating attack by bromine.
    
  • Procedure:

    • Dissolve 5-methoxyindazole (1.0 eq) in MeOH.

    • Add aqueous NaOH (1.1 eq) to form the sodium salt.

    • Cool to 0°C and add

      
       (1.05 eq) dropwise.
      
    • Stir at RT for 2 hours. Quench with sodium bisulfite.

    • Precipitate product with water; filter and dry.

    • Yield Target: >90%.[2][3][4][5]

Step 2: Demethylation
  • Reagents: Boron Tribromide (

    
    ) or 48% Hydrobromic Acid (
    
    
    
    ).
  • Conditions:

    
     in 
    
    
    
    at -78°C to RT is preferred for mildness; Refluxing
    
    
    is a robust alternative for scale-up.
  • Procedure (

    
     method): 
    
    • Suspend 3-bromo-5-methoxyindazole in dry DCM under

      
      .
      
    • Cool to -78°C. Add

      
       (1M in DCM, 3.0 eq) slowly.
      
    • Warm to RT and stir overnight.

    • Quench carefully with ice water (Exothermic!).

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Yield Target: >85%.[2][3][4][5]

Synthesis Start 5-Methoxy-1H-indazole Step1 Step 1: Bromination (Br2, NaOH, MeOH, 0°C) Target: C3-Position Start->Step1 Inter Intermediate: 3-Bromo-5-methoxyindazole Step1->Inter Step2 Step 2: Demethylation (BBr3, DCM, -78°C -> RT) Cleavage of Methyl Ether Inter->Step2 Final Product: 3-Bromo-1H-indazol-5-ol Step2->Final

Figure 2: The "Methoxy Route" synthesis workflow ensuring regiochemical purity.

Reactivity Profile & Applications

The molecule acts as a trifunctional hub. Successful drug design requires a sequential functionalization strategy to avoid side reactions.

Reactivity Map[6]
SiteReactivity TypePreferred ReagentsApplication
N1 (Indazole N) Nucleophilic SubstitutionAlkyl halides,

, DMF
Core scaffold orientation, lipophilicity modulation.
O5 (Phenol) Nucleophilic SubstitutionAlkyl halides, Mitsunobu (

)
Attachment of solubilizing tails or H-bond acceptors.
C3 (Bromide) Pd-Catalyzed CouplingBoronic acids (Suzuki), Alkynes (Sonogashira)Extension of the pharmacophore into deep binding pockets.
Strategic Sequencing

To prevent chemoselectivity issues, the following order of operations is standard:

  • N1-Protection/Alkylation: The N1 proton is acidic. Alkylating here first prevents catalyst poisoning during Pd-coupling.

  • O5-Functionalization: Can be done concurrently with N1 alkylation if reagents differ, or sequentially.

  • C3-Coupling: Performed last to preserve the sensitive bromide during earlier basic steps.

Case Study: Kinase Inhibition

Indazole-5-ols are bioisosteres of the adenine ring in ATP.

  • Mechanism: The Indazole N1/N2 motif forms a bidentate Hydrogen-bond network with the "Hinge Region" of kinase enzymes (e.g., VEGFR, FGFR).

  • Role of 3-Br: The bromine is often replaced by an aryl group that occupies the hydrophobic "Gatekeeper" pocket, determining selectivity between kinase families.

Reactivity cluster_N1 N1 Modification cluster_C3 C3 Extension cluster_O5 O5 Functionalization Core 3-Bromo-1H-indazol-5-ol N1_Rxn Alkylation (R-X) Core->N1_Rxn Site 1 C3_Rxn Suzuki Coupling (Ar-B(OH)2) Core->C3_Rxn Site 3 O5_Rxn Etherification (Mitsunobu) Core->O5_Rxn Site 2 N1_Res Lipophilicity Control N1_Rxn->N1_Res C3_Res Selectivity Pocket Access C3_Rxn->C3_Res O5_Res Solvent Interaction O5_Rxn->O5_Res

Figure 3: Divergent reactivity map for medicinal chemistry optimization.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Indazoles can undergo photo-degradation).

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • AOB Chem. (n.d.). 3-Bromo-1H-indazol-5-ol Product Page. Retrieved from

  • BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Bromo-1H-indazol-5-amine Compound Summary. Retrieved from

  • MDPI Molecules. (2007). Regioselective bromination of 5,6-disubstituted-indan-1-ones. Retrieved from

Sources

Technical Whitepaper: Strategic Functionalization of 3-Bromo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic utilization of 3-bromo-1H-indazol-5-ol (and its protected analogs) as a high-value intermediate in medicinal chemistry. It moves beyond basic synthesis to explore the orthogonal functionalization of the indazole core, a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, FGFR, PLK4).

Executive Summary: The "Divergent Hub" Strategy

In modern drug discovery, 3-bromo-1H-indazol-5-ol represents a "divergent hub." Its value lies in its three chemically distinct handles, allowing for rapid library generation around the indazole pharmacophore:

  • C3-Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install aryl/heteroaryl "warheads" that typically engage the ATP-binding hinge region of kinases.

  • C5-Hydroxyl: A nucleophilic handle for etherification or acylation, often used to tune solubility, lipophilicity, or reach into the solvent-exposed regions of a binding pocket.

  • N1-Nitrogen: A site for alkylation to modulate pharmacokinetic properties or prevent metabolic glucuronidation.

Synthetic Architecture & Causality

The synthesis of 3-bromo-1H-indazol-5-ol is rarely performed by direct bromination of the phenol due to competing ring bromination (ortho to the hydroxyl). The field-proven approach utilizes 5-methoxy-1H-indazole as the precursor.

The Regioselectivity Challenge

Indazoles are prone to electrophilic aromatic substitution (SEAr) at both C3 and C5/C7 positions.

  • Problem: Direct bromination of 5-hydroxyindazole often leads to mixtures of 3-bromo, 4-bromo, and poly-brominated species because the -OH group strongly activates the benzene ring.

  • Solution: Masking the phenol as a methyl ether (5-methoxy) directs bromination to the C3 position effectively when controlled conditions are used.

Validated Synthetic Pathway

The most robust route involves a two-step sequence: C3-Bromination followed by O-Demethylation .

Step 1: Regioselective Bromination[1][2][3]
  • Reagent Choice: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF is superior to elemental bromine (

    
    ).
    
  • Mechanism: NBS provides a slow, controlled release of the bromonium ion (

    
    ). In polar aprotic solvents like MeCN, the reaction favors the nitrogen-rich pyrazole ring (C3) over the benzene ring, provided the temperature is controlled (0°C to RT).
    
  • Why not

    
    /AcOH?  Elemental bromine is too aggressive, often leading to over-bromination at C4 or C6.
    
Step 2: O-Demethylation
  • Reagent Choice: Boron Tribromide (

    
    )  in Dichloromethane (DCM).[4]
    
  • Causality: The Lewis acid

    
     complexes with the methoxy oxygen.[5] The subsequent nucleophilic attack by bromide ion cleaves the methyl group.
    
  • Constraint: This must be performed before installing sensitive C3 substituents, but after bromination.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-5-methoxy-1H-indazole
  • Scope: Preparation of the core scaffold from commercially available 5-methoxyindazole.

  • Safety: NBS is an irritant; handle in a fume hood.

  • Setup: Charge a round-bottom flask with 5-methoxy-1H-indazole (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[6][7][8] The product typically moves slower than the starting material.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (to quench traces of 
    
    
    
    ) and then saturated
    
    
    .
  • Purification: Recrystallize from Ethanol or perform flash chromatography (0–40% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

    • Key QC Parameter: 1H NMR should show the disappearance of the C3-proton (typically a singlet around 8.0 ppm).

Protocol B: Demethylation to 3-Bromo-1H-indazol-5-ol
  • Scope: Unmasking the phenol for SAR diversification.

  • Critical Note: Ensure the system is strictly anhydrous.

  • Setup: Dissolve 3-bromo-5-methoxy-1H-indazole (1.0 equiv) in anhydrous DCM (0.1 M) under Argon/Nitrogen atmosphere. Cool to -78°C (dry ice/acetone).

  • Addition: Dropwise add

    
      (1.0 M in DCM, 3.0 equiv). Caution: Fuming reagent.
    
  • Ramp: Stir at -78°C for 30 mins, then slowly warm to 0°C over 2 hours.

  • Quench: CRITICAL: Cool back to -20°C. Dropwise add Methanol (excess) to quench unreacted

    
    . Violent evolution of HBr gas will occur.
    
  • Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .[9]
    
  • Product: The resulting solid is often pure enough for the next step.

    • Appearance: Off-white to pale brown solid.

Medicinal Chemistry & SAR Logic

The 3-bromo-1H-indazol-5-ol scaffold is a template for Type I and Type II Kinase Inhibitors .

Structure-Activity Relationship (SAR) Map
  • Position 3 (The Warhead):

    • Function: Binds to the ATP-binding pocket (Hinge Region).

    • Modifications: Suzuki coupling with aryl boronic acids (e.g., pyridine, pyrazole, phenyl).

    • Insight: A 3-(pyridin-3-yl) substitution is a classic motif for VEGFR/PDGFR inhibition (e.g., Axitinib analogs).

  • Position 5 (The Tail):

    • Function: Solubilizing group or interaction with the ribose-binding pocket/solvent front.

    • Modifications: Alkylation with N-containing chains (e.g., morpholine-ethyl, piperazine-propyl).

    • Insight: Converting the 5-OH to a 5-O-(CH2)n-Heterocycle dramatically improves oral bioavailability and solubility.

  • Position 1 (The Anchor):

    • Function: Hydrogen bond donor (NH) often interacts with Glu/Asp residues in the kinase active site.

    • Protection: Often transiently protected (e.g., THP, SEM) during synthesis but deprotected for the final drug candidate.

Visualization: The Divergent Synthesis Workflow

IndazoleWorkflow cluster_logic Divergent Point Start 5-Methoxy-1H-indazole Bromination Step 1: C3-Bromination (NBS, MeCN) Start->Bromination Intermediate 3-Bromo-5-methoxyindazole Bromination->Intermediate Demethylation Step 2: Demethylation (BBr3, DCM) Intermediate->Demethylation Core CORE: 3-Bromo-1H-indazol-5-ol Demethylation->Core PathA Path A: C5-Alkylation (R-X, K2CO3) Core->PathA 1. Functionalize OH PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd) Core->PathB 2. Functionalize Br FinalA 5-Alkoxy-3-bromoindazole (Solubility Tuned) PathA->FinalA FinalB 5-Hydroxy-3-arylindazole (Potency Tuned) PathB->FinalB

Caption: Divergent synthesis workflow centered on the 3-bromo-1H-indazol-5-ol core, enabling orthogonal modification of solubility (C5) and potency (C3).

Quantitative Data Summary

ParameterClassical Route (

/AcOH)
Modern Route (NBS/MeCN)Impact on Workflow
Regioselectivity (C3:C4) ~85:15>98:2NBS avoids difficult chromatographic separations of isomers.
Yield (Bromination) 60–70%85–95%Higher throughput for library generation.
Reaction Temp High (60–90°C)Low (0°C–RT)Milder conditions tolerate sensitive functional groups.
Waste Stream Acidic/Corrosive (HBr)Succinimide (Water soluble)NBS is greener and safer for scale-up.

References

  • Indazole Scaffold Utility: Indazoles as privileged scaffolds in kinase inhibitor discovery. PharmaBlock Whitepaper.

  • Bromination Protocol: Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones (Analogous chemistry). Molecules, 2007.

  • Kinase Inhibitor SAR: Discovery of 3-substituted indazole derivatives as multi-target kinase inhibitors. Eur. J. Med. Chem., 2019.[10]

  • Demethylation Strategy: O-Demethylation strategies in organic synthesis. Chem-Station, 2024.

  • General Synthesis: Synthesis of 3-bromo-5-nitro-1H-indazole (Methodology adaptation). CN Patent 103570624A.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-1H-indazol-5-OL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-1H-indazol-5-OL in Medicinal Chemistry

3-Bromo-1H-indazol-5-OL is a key heterocyclic building block in the landscape of modern drug discovery. Its indazole core is a privileged scaffold, found in a variety of pharmacologically active agents, and the strategic placement of the bromine atom and hydroxyl group offers versatile handles for synthetic elaboration. This makes it a valuable intermediate in the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1][2][3] However, the very features that make this compound synthetically attractive—its reactivity and functional group array—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth examination of the safety and handling precautions for 3-Bromo-1H-indazol-5-OL, moving beyond a simple recitation of rules to explain the causality behind each recommendation. As senior application scientists, our goal is to empower researchers with the knowledge to work safely and effectively with this important synthetic intermediate.

I. Hazard Identification and Risk Assessment: A Proactive Approach

Table 1: Anticipated GHS Hazard Classifications for 3-Bromo-1H-indazol-5-OL

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[4][5][6]
Skin Irritation2H315: Causes skin irritation.[4][5][6]
Eye Irritation2H319: Causes serious eye irritation.[4][5][6]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[4][5][6]

The core principle of safe handling is to minimize all potential routes of exposure: inhalation, ingestion, and skin/eye contact. The brominated aromatic system suggests that this compound will likely be a crystalline solid at room temperature, presenting a primary hazard as a fine dust or powder that can be easily inhaled or come into contact with skin and eyes.

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The foundation of safety in handling any potentially hazardous chemical lies in a robust system of engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid 3-Bromo-1H-indazol-5-OL, including weighing, transferring, and adding to reaction vessels, must be performed in a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine particulates. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment: The Essential Barrier

The following PPE is mandatory when handling 3-Bromo-1H-indazol-5-OL:

  • Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from dust and potential splashes.

  • Hand Protection: Nitrile gloves should be worn. Given the potential for skin irritation, it is crucial to ensure gloves are inspected for any signs of degradation or perforation before use.

  • Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned.

  • Respiratory Protection: In situations where there is a risk of generating significant dust outside of a fume hood (a scenario to be avoided), a NIOSH-approved respirator with particulate filters may be necessary.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Start Enter Laboratory Inspect_PPE Inspect PPE for Integrity Start->Inspect_PPE Before any work Don_PPE Don Lab Coat, Goggles, and Gloves Inspect_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle 3-Bromo-1H-indazol-5-OL Work_in_Hood->Handle_Compound Doff_Gloves Remove Gloves Using Proper Technique Handle_Compound->Doff_Gloves After handling Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands End Exit Laboratory Wash_Hands->End

Caption: Personal Protective Equipment (PPE) Workflow for Handling 3-Bromo-1H-indazol-5-OL.

III. Safe Handling and Storage Protocols

Adherence to good laboratory practices is paramount.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • Avoiding Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4]

  • Storage: Store 3-Bromo-1H-indazol-5-OL in a tightly sealed, clearly labeled container.[4][7] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.

IV. Emergency Procedures: Preparedness and Response

A swift and correct response to an emergency situation can significantly mitigate potential harm.

First Aid Measures
  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • In case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If irritation persists, seek medical attention.

  • In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

Accidental Release Measures: Spill Response

The appropriate response to a spill depends on its scale.

  • Small Spills (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[8]

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response_Flowchart Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Is_Large Large Spill? Assess_Size->Is_Large Evacuate Evacuate Area Alert Others Is_Large->Evacuate Yes Small_Spill Small Spill (in hood) Is_Large->Small_Spill No Contact_Emergency Contact Emergency Response Evacuate->Contact_Emergency End Spill Managed Contact_Emergency->End Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Absorb Cover with Inert Absorbent Don_PPE->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->End

Caption: Decision-making flowchart for responding to a spill of 3-Bromo-1H-indazol-5-OL.

V. Disposal Considerations

All waste containing 3-Bromo-1H-indazol-5-OL, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. Place these materials in a clearly labeled, sealed container and dispose of them in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Conclusion: A Culture of Safety

The utility of 3-Bromo-1H-indazol-5-OL in advancing pharmaceutical research is clear. However, its potential hazards demand a commensurate level of respect and caution. By understanding the underlying risks, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this valuable molecule. A proactive and informed approach to safety is not a barrier to scientific progress but rather a cornerstone of responsible and successful research.

References

  • Columbia University. (n.d.). Emergency Spill Procedures. Research Compliance and Training. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Environmental Health and Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • University of Waterloo. (2021, November). Emergency Response Guide – Exposures & Spills. Safety Office. Retrieved from [Link]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. Retrieved from [Link]

  • Li, J., et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • Monash University. (n.d.). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical Modeling of 3-Bromo-1H-indazol-5-OL Interactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical modeling of 3-Bromo-1H-indazol-5-OL and its derivatives. We will delve into the core principles and practical applications of computational chemistry in elucidating the interaction of this important chemical scaffold with biological targets. The indazole nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Understanding its interactions at a molecular level is paramount for the rational design of novel, potent, and selective drugs.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1] These activities include anti-inflammatory, antitumor, antifungal, and anti-HIV properties.[1] Notably, several indazole derivatives have been successfully developed into anticancer drugs, such as Niraparib and Pazopanib, which function by inhibiting key protein kinases.[1] The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[1] This guide will focus on 3-Bromo-1H-indazol-5-OL as a representative molecule to illustrate the power of theoretical modeling in drug discovery. While specific experimental data for this exact molecule is not extensively available, its structural similarity to other biologically active bromo-indazole compounds makes it an excellent candidate for in silico investigation.

Section 1: Physicochemical Properties and Structural Considerations of 3-Bromo-1H-indazol-5-OL

Before embarking on computational modeling, a thorough understanding of the ligand's properties is essential. For 3-Bromo-1H-indazol-5-OL, we can infer key characteristics from related compounds.

Table 1: Computed Properties of Representative Bromo-Indazole Derivatives

Property3-bromo-1H-indazol-5-amine[2]3-Bromo-5-(trifluoromethyl)-1H-indazole[3]5-Bromo-1H-indazole3-Bromo-1H-indazole-5-carboxylic acid
Molecular Formula C7H6BrN3C8H4BrF3N2C7H5BrN2C8H5BrN2O2
Molecular Weight ( g/mol ) 212.05265.03197.03241.04
XLogP3 1.93.5Not AvailableNot Available
Hydrogen Bond Donors 2112
Hydrogen Bond Acceptors 24Not Available3

These data highlight the key functional groups that will dictate the interaction patterns of 3-Bromo-1H-indazol-5-OL: the bromine atom, the hydroxyl group, and the nitrogen atoms within the indazole ring. The bromine can participate in halogen bonding, while the hydroxyl and amine groups are potent hydrogen bond donors and acceptors. The aromatic rings provide a scaffold for π-π stacking and hydrophobic interactions.

Section 2: The Theoretical Modeling Workflow: A Roadmap to Understanding Molecular Interactions

Computational methods provide a powerful and cost-effective "virtual shortcut" in the drug discovery pipeline, allowing for the screening of large compound libraries and the detailed analysis of ligand-protein interactions.[4] The general workflow for the theoretical modeling of a small molecule like 3-Bromo-1H-indazol-5-OL is a multi-step process.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Validation cluster_3 Analysis & Interpretation Ligand_Prep Ligand Preparation (3-Bromo-1H-indazol-5-OL) Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Identification & Preparation Target_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy Analysis Interaction Analysis & Visualization MD_Sim->Analysis Free_Energy->Analysis

Caption: A generalized workflow for the theoretical modeling of small molecule-protein interactions.

Section 3: Core Methodologies in Detail

Molecular Docking: Predicting the Preferred Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This method is instrumental in virtual high-throughput screening and for generating initial hypotheses about the binding mode of a compound.

Experimental Protocol: Molecular Docking of 3-Bromo-1H-indazol-5-OL

  • Ligand Preparation:

    • The 2D structure of 3-Bromo-1H-indazol-5-OL is drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

    • Partial charges are assigned to the ligand atoms.

  • Target Preparation:

    • A relevant protein target is selected. Given the prevalence of indazole derivatives as kinase inhibitors, a kinase such as Fibroblast Growth Factor Receptor (FGFR) or Epidermal Growth Factor Receptor (EGFR) would be a logical choice.[1]

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The protonation states of ionizable residues are checked and corrected.

  • Docking Simulation:

    • A docking software package such as AutoDock Vina or Glide is used.[5][6]

    • The binding site on the protein is defined, typically as a grid box encompassing the active site residues.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most likely.[5]

Causality Behind Choices: The choice of force field for ligand minimization impacts the resulting conformation. The selection of the target protein is based on the known biological activities of similar indazole derivatives. The size and location of the docking grid are critical; a grid that is too small may miss the correct binding pose, while one that is too large can increase computational time and reduce accuracy.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow for the study of the system's dynamic behavior over time.[7][8] This provides valuable insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.

Experimental Protocol: Molecular Dynamics Simulation of the 3-Bromo-1H-indazol-5-OL-Protein Complex

  • System Setup:

    • The best-scoring docked pose from the molecular docking step is used as the starting structure.

    • The complex is placed in a periodic box of water molecules to simulate a physiological environment.

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.

  • Simulation Parameters:

    • A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interactions between atoms.

    • The system is first energy-minimized to remove any steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure.

  • Production Run:

    • A production MD simulation is run for a significant length of time (typically tens to hundreds of nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory of the system's motion.

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and protein.

      • Solvent Accessible Surface Area (SASA): To measure changes in the exposure of the ligand and binding site to the solvent.[8][9]

G Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating Minimize->Heat Equilibrate Equilibration Heat->Equilibrate Production Production MD Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

Caption: A step-by-step workflow for performing a molecular dynamics simulation.

Binding Free Energy Calculations: Quantifying Binding Affinity

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering entropic and solvation effects.[8][10] Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Protocol: MM/GBSA Calculation

  • Snapshots are extracted from the MD simulation trajectory.

  • For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = E_complex - (E_receptor + E_ligand) Where:

    • E_complex is the energy of the protein-ligand complex.

    • E_receptor is the energy of the protein alone.

    • E_ligand is the energy of the ligand alone.

  • The final binding free energy is the average over all snapshots.

Section 4: Interpretation of Results and Guiding Drug Design

The data generated from these computational studies provide a wealth of information to guide the drug design process.

  • Docking poses reveal key interacting residues in the protein's active site.

  • MD simulations confirm the stability of these interactions and highlight the importance of dynamic effects.

  • Binding free energy calculations provide a quantitative measure of binding affinity that can be used to rank different compounds.

This information can be used to propose modifications to the 3-Bromo-1H-indazol-5-OL scaffold to improve its potency and selectivity. For example, if a particular hydrogen bond is found to be crucial for binding, modifications can be made to the ligand to strengthen this interaction.

Conclusion

Theoretical modeling is an indispensable tool in modern drug discovery. By applying a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a deep understanding of the interactions between a ligand, such as 3-Bromo-1H-indazol-5-OL, and its biological target. This knowledge-driven approach accelerates the design-test-optimize cycle, ultimately leading to the development of safer and more effective medicines.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem. (URL: [Link])

  • 3-Bromo-5-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 26985641 - PubChem. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (URL: [Link])

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (URL: [Link])

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (URL: [Link])

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing. (URL: [Link])

  • (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate. (URL: [Link])

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. (URL: [Link])

  • Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (URL: [Link])

  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed. (URL: [Link])

  • Computational Methods in Drug Discovery and Development | OAJ Materials and Devices. (URL: [Link])

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies - ResearchGate. (URL: [Link])

  • Computational methods in drug discovery - BJOC - Beilstein Journals. (URL: [Link])

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

  • Molecular dynamics simulation approach of hybrid chalcone–thiazole complex derivatives for DNA gyrase B inhibition: lead generation - RSC Publishing. (URL: [Link])

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Bromo-1H-indazol-5-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis and application of 3-Bromo-1H-indazol-5-ol in kinase inhibitor discovery. It synthesizes established organic chemistry principles with practical, field-tested protocols.

Executive Summary & Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in ATP. It is the core motif in FDA-approved kinase inhibitors such as Axitinib (VEGFR/PDGFR/c-KIT) and Linifanib (VEGFR/PDGFR).

3-Bromo-1H-indazol-5-ol represents a high-value "bifunctional hub" for drug discovery. Its utility stems from two orthogonal reactive handles:

  • C3-Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access the hydrophobic pocket or solvent-front regions of the kinase ATP site.

  • C5-Hydroxyl: A versatile nucleophile for etherification (Mitsunobu, SN2) to introduce solubilizing groups or hinge-binding motifs.

This guide provides validated protocols for synthesizing this core and deploying it in divergent library generation.

Retrosynthetic Analysis & Core Synthesis

Direct bromination of 5-hydroxyindazole is often non-regioselective, leading to mixtures of C3, C4, and C7 bromination due to the high activation of the phenol ring. The robust route proceeds via the 5-methoxy intermediate.

Protocol A: Synthesis of 3-Bromo-1H-indazol-5-ol

Mechanism: Electrophilic aromatic substitution (C3-selective) followed by Lewis acid-mediated demethylation.

Step 1: C3-Bromination
  • Reagents: 5-Methoxy-1H-indazole, N-Bromosuccinimide (NBS), DMF.

  • Procedure:

    • Dissolve 5-methoxy-1H-indazole (1.0 eq) in DMF (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination.

    • Allow to warm to RT and stir for 2 hours. Monitor by LCMS (Target M+H: ~227/229).

    • Workup: Pour into ice water. The product, 3-bromo-5-methoxy-1H-indazole , typically precipitates as a solid. Filter, wash with water, and dry.[1]

    • Yield: Expect 85-95%.

Step 2: Demethylation[2]
  • Reagents: Boron Tribromide (BBr3) in DCM (1.0 M solution).

  • Procedure:

    • Suspend 3-bromo-5-methoxy-1H-indazole (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

    • Cool to -78°C. Add BBr3 (3.0 eq) dropwise. Caution: Exothermic.[2]

    • Warm slowly to RT and stir overnight. The intermediate boronate complex may precipitate.

    • Quench: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted BBr3 and hydrolyze the borate esters.

    • Concentrate in vacuo. Repeat MeOH addition/evaporation 3 times to remove trimethyl borate.

    • Purification: Neutralize with sat. NaHCO3, extract with EtOAc. If product remains in aqueous phase (due to acidity), adjust pH to ~6-7.

    • Yield: Expect 70-85% of 3-Bromo-1H-indazol-5-ol .

Functionalization Strategies (The "Divergent Workflows")

To maximize library diversity, two orthogonal workflows are recommended based on the desired substitution pattern.

Workflow 1: The "C5-First" Approach (Recommended)

Logic: The phenolic hydroxyl (pKa ~10) is more acidic than the indazole N1-H (pKa ~14) but less nucleophilic in SN2 reactions without base. However, using Mitsunobu conditions , one can selectively functionalize the C5-OH without protecting the N1-H, as the N1-H is poor at participating in Mitsunobu cycles.

Step 1: C5-Etherification (Mitsunobu)

  • Reagents: 3-Bromo-1H-indazol-5-ol, R-OH (Alcohol), PPh3, DIAD, THF.

  • Protocol:

    • Mix Indazole core (1.0 eq), R-OH (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

    • Cool to 0°C. Add DIAD (1.5 eq) dropwise.

    • Stir at RT for 12-24h.

    • Result: Selective formation of the C5-Ether. The C3-Br remains intact.

Step 2: N1-Protection (Required for Suzuki)

  • Before performing Suzuki coupling, the N1-H must be protected to prevent catalyst poisoning and N-arylation side reactions.

  • Reagent: SEM-Cl or THP (Dihydropyran/pTSA).

  • Note: SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred for stability during basic Suzuki conditions.

Step 3: C3-Suzuki Coupling

  • Reagents: Aryl-Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O.

  • Protocol: Standard Suzuki conditions (80-100°C). The C3-Br is highly reactive.[3]

Workflow 2: The "C3-First" Approach

Logic: Use when the C5-OH functionality is unstable to Suzuki conditions or when bulky C3 groups sterically hinder subsequent C5 functionalization.

  • Protection: Protect N1 (and likely O5 if using SEM) first.

    • Expert Tip: If you use SEM-Cl with NaH, you will get bis-protection (N1-SEM and O5-SEM). This is actually advantageous.

  • C3-Coupling: Perform Suzuki coupling on the Bis-SEM protected intermediate.

  • Deprotection: Global deprotection (TFA or TBAF) reveals the N1-H and C5-OH.

  • C5-Functionalization: Perform late-stage alkylation on the C5-OH.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for using this scaffold.

IndazoleWorkflow Start 5-Methoxy-1H-indazole Core 3-Bromo-1H-indazol-5-ol (The Hub) Start->Core 1. NBS/DMF 2. BBr3/DCM Path1_Step1 C5-Etherification (Mitsunobu) Core->Path1_Step1 Preferred Route Path2_Step1 Global Protection (Bis-SEM) Core->Path2_Step1 Alt. Route Path1_Step2 N1-Protection (SEM/THP) Path1_Step1->Path1_Step2 Path1_Step3 C3-Suzuki Coupling Path1_Step2->Path1_Step3 Final Inhibitor Path2_Step2 C3-Suzuki Coupling Path2_Step1->Path2_Step2 Path2_Step3 Deprotection & C5-Alkylation Path2_Step2->Path2_Step3

Caption: Divergent synthesis workflows starting from the 5-methoxy precursor to the bifunctional core.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseExpert Solution
Low Yield in Demethylation Formation of insoluble borate aggregates.Use BBr3 in excess (3-4 eq). Quench with MeOH and reflux for 30 mins to break boron-oxygen chelates.
Regioselectivity Issues (N1 vs N2) Tautomeric shifting during alkylation.Avoid direct alkylation of the N-H with alkyl halides. Use Mitsunobu for O-alkylation (selective for O) or protect with THP/SEM which thermodynamically favors N1.
Debromination during Suzuki Pd-catalyzed hydrodehalogenation.This occurs if the catalyst load is too high or reaction runs too long. Switch to Pd(dppf)Cl2 (less prone to beta-hydride elimination) and keep temp <90°C.
Solubility Indazole-5-ols are poorly soluble in non-polar solvents.Perform reactions in DMF or THF . For workups, avoid pure ether; use EtOAc/MeOH mixtures.

References

  • Common Organic Chemistry. "Demethylation of Aryl Methyl Ethers using BBr3." Available at: [Link]

  • National Institutes of Health (NIH). "Ultrasound-assisted bromination of indazoles at the C3 position." RSC Advances. Available at: [Link]

Sources

Application Note: Functionalization of the Bromine Atom in 3-Bromo-1H-indazol-5-ol

[1]

Abstract & Strategic Overview

The scaffold 3-Bromo-1H-indazol-5-ol represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PDGFR families).[1] Its structure offers three distinct vectors for diversification: the nucleophilic N1-nitrogen , the phenolic C5-hydroxyl , and the electrophilic C3-bromine .[1]

This guide focuses on the chemoselective functionalization of the C3-bromine atom . While the C3-position in indazoles is electronically deactivated compared to indole, it serves as a viable handle for Palladium-catalyzed cross-couplings.[1] However, the presence of the acidic C5-phenol (


Core Reactivity Profile
  • C3-Br (Electrophile): Reacts via oxidative addition with Pd(0).[2] Less reactive than typical aryl bromides; requires electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) for efficient coupling.[1]

  • C5-OH (Nucleophile/Acid): Must be masked (e.g., -OTBS, -OBn, -OMe) to prevent interference with base-mediated catalytic cycles.[1]

  • N1-H (Nucleophile/Acid): Requires protection (e.g., -THP, -SEM, -Boc) to direct C3-coupling and improve solubility in non-polar organic solvents.[1]

Strategic Workflow & Protection Logic

Direct functionalization of the unprotected 3-bromo-1H-indazol-5-ol is rarely high-yielding due to the "proton sponge" effect of the acidic protons.[1] The recommended workflow involves a Protect


 Couple 

Deprotect
Recommended Protecting Groups[3][4]
  • C5-OH Protection:

    • tert-Butyldimethylsilyl (TBS):[1] Labile to acid/fluoride; good for mild coupling conditions.

    • Benzyl (Bn): Robust; removed via hydrogenolysis. Recommended if acidic conditions are needed later.

  • N1-H Protection:

    • Tetrahydropyranyl (THP):[3] Acid-labile, stable to basic coupling conditions.[1] Preferred.

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): Very stable; removed with TBAF/acid.

Workflow Diagram

GStart3-Bromo-1H-indazol-5-olStep1Step 1: C5-OH Protection(TBSCl, Imidazole)Start->Step1Selectivity ControlStep2Step 2: N1-H Protection(DHP, pTsOH)Step1->Step2Solubility & N-CappingIntermediateFully ProtectedIntermediateStep2->IntermediateCouplingPd-Catalyzed Coupling(Suzuki / Buchwald / Sonogashira)Intermediate->CouplingC3-Br ActivationDeprotectGlobal Deprotection(TBAF or Acid)Coupling->DeprotectFinalC3-FunctionalizedIndazol-5-olDeprotect->Final

Figure 1: Strategic workflow for the orthogonal protection and functionalization of 3-bromo-1H-indazol-5-ol.

Detailed Protocols

Protocol A: Preparation of the Protected Scaffold

Objective: Synthesize 1-(tetrahydro-2H-pyran-2-yl)-5-((tert-butyldimethylsilyl)oxy)-3-bromo-1H-indazole.

  • Silylation (C5-OH):

    • Dissolve 3-bromo-1H-indazol-5-ol (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0 °C.

    • Stir at RT for 3 h. Quench with water, extract with EtOAc.

    • Checkpoint: Confirm mono-protection via LCMS.[1] The phenol reacts faster than the N1-H under these conditions.

  • N-Protection (N1-H):

    • Dissolve the crude silyl ether in DCM (0.3 M).

    • Add 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv) and catalytic p-Toluenesulfonic acid (pTsOH, 0.05 equiv).[1]

    • Stir at RT for 4–12 h.

    • Purification: Silica gel chromatography (Hex/EtOAc).

    • Why: THP protects the N1 position, preventing Pd coordination and increasing solubility in non-polar coupling solvents like Toluene or Dioxane.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Introduction of aryl or heteroaryl groups at C3.[4][5][6] Mechanism: The oxidative addition of the C3-Br bond is the rate-limiting step. Electron-rich phosphines are required.[1][2]

Reagents:

  • Substrate: Protected 3-bromoindazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[7]·DCM (5 mol%) OR Pd(PPh3)4 (5–10 mol%)

  • Base: 2M Aqueous Na2CO3 (3.0 equiv) or Cs2CO3 (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the protected substrate, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal and heat to 90–100 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography.

Optimization Table:

VariableStandard ConditionChallenging Substrate Condition
Catalyst Pd(dppf)Cl2 (5 mol%)XPhos Pd G2 (2–5 mol%)
Base Na2CO3 (aq)K3PO4 (anhydrous)
Solvent Dioxane/Water (4:1)n-Butanol or Toluene/Water
Temp 90 °C110 °C (Microwave)
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introduction of amines (primary/secondary) at C3. Critical Note: C3-amination of indazoles is difficult due to reductive debromination side reactions. Bulky biaryl phosphine ligands are essential.

Reagents:

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or BrettPhos (4–8 mol%).

    • Alternative: tBuXPhos Pd G3 precatalyst.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (weak base for sensitive substrates).

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Ligand (XPhos) in Toluene and stir for 5 mins at RT to generate the active catalyst species.

  • Addition: Add the protected 3-bromoindazole (1.0 equiv), the Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Heating: Seal and heat at 100–110 °C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove salts), dry over Na2SO4.

  • Purification: Silica chromatography. Note: Amine products can streak; add 1% Et3N to the eluent.

Protocol D: Sonogashira Coupling (Alkynylation)

Application: Introduction of alkyne linkers.

Reagents:

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)[4]

  • Co-Catalyst: CuI (2–5 mol%)

  • Base: Et3N or Diisopropylamine (used as solvent or co-solvent).

  • Solvent: DMF or THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in anhydrous DMF/Et3N (3:1 ratio).

  • Additives: Add CuI and the Alkyne (1.5 equiv).

  • Catalyst: Add Pd(PPh3)2Cl2. Purge with Argon.

  • Reaction: Heat at 60–80 °C . Caution: Higher temps promote homocoupling of the alkyne (Glaser coupling).

  • Workup: Standard extraction. Wash with NH4Cl (aq) to remove Copper salts (blue aqueous layer).

Troubleshooting & Quality Control

Common Failure Modes
  • Protodebromination (Reduction of C3-Br to C3-H):

    • Cause: Hydride source in the reaction (often from solvent or excess base/alcohol).

    • Solution: Switch to anhydrous non-protic solvents (Toluene, Dioxane). Use rigorously dry reagents. Switch to BrettPhos ligand.

  • N-Arylation (if N1 is unprotected):

    • Cause: The N1-H competes with the external nucleophile.

    • Solution: Ensure complete N1-protection (THP/SEM) prior to coupling.

  • Low Conversion:

    • Cause: Oxidative addition at C3-indazoles is sluggish.[1]

    • Solution: Increase temperature (Microwave 120 °C); Switch to Pd-PEPPSI-IPr catalyst for higher turnover.

Analytical Validation[1]
  • 1H NMR: Monitor the disappearance of the C3-Br signal (no proton signal, but shift in C4-H) and appearance of coupling partner signals.

  • LCMS: Check for the mass of the protected product. Note that THP/TBS groups may fragment in the MS source (look for [M-THP+H]+ or [M-TBS+H]+).

References

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole."[1][2] BenchChem Application Library. Accessed October 2023.[8] Link

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review."[1] Current Organic Chemistry, 2010. Link

  • Lefebvre, V., et al. "Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki-Miyaura Cross-Coupling."[1] Tetrahedron Letters, 2015. Link

  • Organic Chemistry Portal. "Synthesis of Indazoles and Buchwald-Hartwig Amination Conditions." Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." PubMed Central. Link

  • ACS Green Chemistry Institute. "Buchwald-Hartwig Amination Reagent Guide." ACS GCI Pharmaceutical Roundtable. Link

Strategic C3-Amination of 3-Bromo-1H-indazol-5-ol: Overcoming Chemo-Selectivity Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 3-bromo-1H-indazol-5-ol represents a classic "competing nucleophile" challenge in medicinal chemistry. This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PLK1 inhibitors), yet its reactivity profile is complex.

The Challenge: The "Three-Front War"

Successful C3-amination requires differentiating between three reactive sites:

  • 
    -H (Indazole Nitrogen):  Highly acidic (pKa ~14) and nucleophilic. Prone to 
    
    
    
    -arylation.
  • 
    -OH (Phenol):  Acidic (pKa ~10) and nucleophilic. Prone to 
    
    
    
    -arylation and catalyst poisoning via formation of stable Pd-aryloxides.
  • 
    -Br (Aryl Halide):  The desired electrophilic site for Oxidative Addition.
    
The Solution: Strategic Pathways

While modern precatalysts (e.g., Buchwald G3/G4) offer increased tolerance for protic groups, the Protection-First Strategy remains the industry gold standard for scalability and purity. Direct coupling is reserved for high-throughput screening (HTS) where yield is secondary to speed.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the strategic logic required to isolate the C3-amination event.

ReactivityLandscape Substrate 3-Bromo-1H-indazol-5-ol Path_N Side Reaction: N-Arylation Substrate->Path_N Unprotected N1-H (pKa ~14) Path_O Side Reaction: O-Arylation / Poisoning Substrate->Path_O Unprotected C5-OH (pKa ~10) Path_C Target Reaction: C3-Amination Substrate->Path_C Pd(0) Oxidative Addition Strategy STRATEGY: Mask N & O Nucleophiles Strategy->Substrate

Figure 1: Reactivity landscape of 3-bromo-1H-indazol-5-ol. Red paths indicate competing side reactions that must be suppressed via protecting group strategies.

Experimental Protocols

Protocol A: The "Gold Standard" (Protection-First)

Objective: High-yield synthesis of C3-amino derivatives with minimal byproduct formation. Mechanism: Uses orthogonal protection to render


 and 

inert, forcing the Pd catalyst to react exclusively with the C3-Br bond.
Step 1: Dual Protection (

-THP,

-TBS)

Rationale: The Tetrahydropyranyl (THP) group is robust against basic coupling conditions but easily removed with acid. The tert-Butyldimethylsilyl (TBS) group protects the phenol and improves solubility in non-polar solvents (Toluene/Dioxane).

  • Reagents: 3-Bromo-1H-indazol-5-ol (1.0 equiv), DHP (3.0 equiv), TBS-Cl (1.2 equiv), Imidazole (2.5 equiv),

    
    -TsOH (0.1 equiv).
    
  • Solvent: DCM or DMF.

  • Procedure:

    • Dissolve substrate in DCM/DMF.

    • Add

      
      -TsOH and DHP (3,4-Dihydro-2H-pyran) at 0°C. Stir at RT for 4h to install 
      
      
      
      -THP.
    • Add Imidazole and TBS-Cl directly to the mixture (one-pot telescope is often viable, otherwise workup between steps). Stir 12h.

    • QC Check: Confirm disappearance of -OH and -NH signals via TLC/NMR.

Step 2: Buchwald-Hartwig Amination

Rationale:BrettPhos Pd G4 is selected for its superior stability and ability to couple primary/secondary amines with hindered heteroaryl halides.

  • Reagents:

    • Protected Substrate (1.0 equiv)

    • Amine Partner (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (1–3 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) or Cs2CO3 (for base-sensitive amines).

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Charge a reaction vial with the Protected Substrate, Amine, Base, and Catalyst.

    • Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Pd(0) is oxygen sensitive).

    • Add sparged solvent via syringe.

    • Heat to 80–100°C for 4–12 hours.

    • Workup: Filter through Celite (removes Pd/Salts), concentrate, and purify via flash chromatography.

Step 3: Global Deprotection

Rationale: Both THP and TBS are acid-labile, allowing a single-step "cleanup."

  • Reagents: HCl (4M in Dioxane) or TFA/DCM (1:4).

  • Procedure: Stir intermediate in acidic solution at RT for 1–2h. Neutralize with NaHCO3, extract, and crystallize/purify.

Protocol B: The "Direct Route" (Advanced/HTS)

Objective: Rapid library generation where yield is secondary to speed. Risk: Catalyst poisoning by free -OH/-NH is likely; requires high catalyst loading.

  • Catalyst: BrettPhos Pd G4 or XPhos Pd G4 (5–10 mol%).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (3.5 equiv).

    • Why LiHMDS? It reversibly deprotonates both the -OH and -NH, creating a soluble dianion that is less likely to permanently poison the catalyst compared to phenoxides formed with weaker bases.

  • Procedure:

    • Mix Substrate + Amine + Pd G4 Catalyst.

    • Add LiHMDS (1M in THF) dropwise.

    • Heat to 65°C (THF reflux) or 80°C (Dioxane).

    • Note: Expect lower yields (30–50%) due to hydrodehalogenation side reactions.

Workflow Visualization

Workflow Start Start: 3-Bromo-1H-indazol-5-ol Step1 Step 1: Protection (DHP, pTsOH / TBS-Cl, Imidazole) Start->Step1 Intermediate Protected Intermediate (N-THP, O-TBS) Step1->Intermediate Step2 Step 2: B-H Coupling (BrettPhos Pd G4, NaOtBu, Amine) Intermediate->Step2 Coupled Coupled Intermediate (C3-Amine Installed) Step2->Coupled Step3 Step 3: Global Deprotection (HCl/Dioxane or TFA) Coupled->Step3 Final Final Product: 3-Amino-1H-indazol-5-ol Step3->Final

Figure 2: Optimized workflow for the synthesis of 3-amino-1H-indazol-5-ol derivatives.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free -OH/-NH (if unprotected).Switch to Protocol A (Protection). Increase catalyst loading to 5 mol%.
Hydrodehalogenation (H replaces Br)

-Hydride elimination from the amine or solvent effects.
Switch solvent to Toluene (less reducing than alcohols/DMF). Use a bulkier ligand (BrettPhos vs XPhos).
Low Conversion Oxidative addition is slow at C3.Increase Temp to 110°C. Switch precatalyst to RuPhos Pd G4 (better for secondary amines).
C-O or C-N Scrambling Base is too strong, causing nucleophilic attack at C3.Switch base from NaOtBu to Cs2CO3 or K3PO4 .

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General User Guide." Chemical Science, 2011.

  • Sigma-Aldrich. "BrettPhos Pd G4: Product Specification and Application Note."

  • BenchChem. "Comparative Guide to Functionalization of 3-Bromo-1H-indazole."

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Design."

  • ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination."

Application Note: 3-Bromo-1H-indazol-5-ol in Fragment-Based Drug Discovery and Kinase Inhibitor Design

[1]

Executive Summary

3-Bromo-1H-indazol-5-ol represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its structural duality—offering a hydrogen-bond donor/acceptor motif via the indazole core and a synthetic handle via the C3-bromine—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .[1]

This guide details the specific protocols for utilizing this compound as a chemical probe to identify binding hotspots on target proteins (specifically Serine/Threonine and Tyrosine kinases) and outlines its downstream utility in synthesizing high-affinity ligands.[1]

Key Applications
  • Fragment Screening: Surface Plasmon Resonance (SPR) and NMR-based binding validation.[1]

  • Biophysical Characterization: Thermal Shift Assays (DSF) for ligand stabilization.[1]

  • Synthetic Derivatization: Suzuki-Miyaura cross-coupling for Structure-Activity Relationship (SAR) expansion.[1]

Chemical Properties & Handling[2][3][4]

  • CAS Number: 1159511-41-3[1]

  • Molecular Weight: 213.03 g/mol [1]

  • Solubility: Soluble in DMSO (>50 mM), DMF.[1] Poor solubility in water/PBS without cosolvents.

  • Stability: The phenolic hydroxyl group at position 5 is susceptible to oxidation.[1]

    • Storage: Store solid at -20°C under desiccated conditions.

    • Stock Solutions: Prepare fresh in anhydrous DMSO. Avoid repeated freeze-thaw cycles.[1]

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To determine the binding affinity (

1


1
Materials
  • Instrument: Biacore 8K or S200 (Cytiva) or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 3% DMSO .[1]

    • Note: DMSO concentration must be strictly matched between running buffer and samples to minimize bulk refractive index errors.

Experimental Workflow
  • Protein Immobilization:

    • Immobilize the target kinase via amine coupling to a density of ~3000–5000 RU (Response Units). High density is required to detect low-molecular-weight (LMW) fragment binding.[1]

    • Reference Channel: Use an unmodified flow cell or immobilize an inert protein (e.g., BSA) to subtract non-specific binding.

  • Sample Preparation:

    • Prepare a 100 mM master stock of 3-Bromo-1H-indazol-5-ol in 100% DMSO.[1]

    • Dilute to a top concentration of 500

      
      M in Running Buffer (final DMSO = 3%).
      
    • Prepare a 2-fold serial dilution series (8 points: 500

      
      M down to 3.9 
      
      
      M).[1]
  • Injection Parameters:

    • Flow Rate: 30

      
      L/min.[1]
      
    • Contact Time: 60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast off-rate expected).

    • Solvent Correction: Perform standard solvent correction cycles (7-point DMSO curve: 2.5% to 3.8%) to compensate for bulk refractive index shifts.[1]

  • Data Analysis:

    • Zero-adjust and double-reference subtract the data (Sample - Reference - Buffer Blank).

    • Fit the equilibrium response (

      
      ) vs. Concentration plot to a Steady-State Affinity (1:1)  model to derive 
      
      
      .[1]
    • Warning: Do not force a Kinetic Fit (1:1 Langmuir) if the sensorgram is "square-wave" (typical for fast on/off fragments).[1] Use steady-state analysis.

Visualization of SPR Workflow:

SPR_Workflowcluster_0Critical QC StepStockStock Prep(100 mM DMSO)DilutionSerial Dilution(in HBS-P+ 3% DMSO)Stock->DilutionInjectInjection Cycle(60s On / 60s Off)Dilution->InjectImmobImmobilize Target(CM5 Chip, ~4000 RU)Immob->InjectRefCorrectRef. Subtraction &Solvent CorrectionInject->RefCorrectAnalysisSteady-State Fit(Determine Kd)RefCorrect->Analysis

Figure 1: SPR workflow for low-affinity fragment screening. Strict DMSO matching is the critical quality control step.

Protocol B: Differential Scanning Fluorimetry (DSF)

Objective: To validate ligand binding by measuring the thermal stabilization (

1
Materials
  • Dye: SYPRO Orange (5000x stock).[1]

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).[1]

  • Plate: 96-well white PCR plate.

Experimental Workflow
  • Assay Mix Preparation:

    • Protein: Final concentration 2–5

      
      M.[1]
      
    • Ligand (3-Bromo-1H-indazol-5-ol): Final concentration 1 mM (high concentration needed for fragments).[1]

    • Dye: SYPRO Orange at 5x final concentration.

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl

      
      .
      
  • Plate Setup:

    • Sample Wells: Protein + Ligand + Dye + Buffer.[1]

    • Control Wells: Protein + DMSO (vehicle) + Dye + Buffer.[1]

    • Blank Wells: Buffer + Dye (no protein).[1]

  • Thermal Cycling:

    • Ramp temperature from 25°C to 95°C at a rate of 0.5°C or 1.0°C per minute.

    • Monitor fluorescence in the FRET/VIC channel (Ex: ~470 nm, Em: ~570 nm).

  • Interpretation:

    • Calculate the melting temperature (

      
      ) as the inflection point of the fluorescence transition.[1]
      
    • Significant Hit:

      
      .[1]
      
    • Note: Indazole-5-ol is a phenol.[1] Ensure the buffer contains 1 mM TCEP or DTT to prevent oxidative cross-linking which can cause false-positive stabilization.[1]

Synthetic Utility: Derivatization Strategy

The core value of 3-Bromo-1H-indazol-5-ol lies in its ability to be rapidly elaborated into a high-affinity inhibitor.[1] The 3-bromo position allows for Suzuki-Miyaura coupling to access the hydrophobic pocket of kinases (Gatekeeper residue interaction), while the 5-hydroxyl can be alkylated to improve solubility.[1]

Reaction Scheme (Suzuki Coupling):

1
Protocol: C3-Arylation via Suzuki Coupling[1]
  • Reagents:

    • Substrate: 3-Bromo-1H-indazol-5-ol (1.0 eq).[1]

    • Boronic Acid: Phenylboronic acid derivative (1.2 eq).[1]

    • Catalyst:

      
       (5 mol%).[1]
      
    • Base:

      
       (2 M aqueous, 3.0 eq).[1]
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Combine reagents in a microwave vial.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .[1][2]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1]

Visualizing the Chemical Space:

Synthesis_PathStart3-Bromo-1H-indazol-5-ol(Core Fragment)Step1Protection (Optional)(Acetylation of -OH)Start->Step1If neededStep2Suzuki Coupling (C3)(Pd cat., Ar-B(OH)2)Start->Step2Hydrophobic PocketAccessStep3O-Alkylation (C5)(R-X, K2CO3)Step2->Step3Solvent FrontOptimizationFinalPotent Kinase Inhibitor(Lead Compound)Step3->Final

Figure 2: Synthetic elaboration of the indazole scaffold. The C3 coupling is the primary vector for increasing potency.[1]

Scientific Rationale & Troubleshooting

Why this Scaffold?

The indazole core mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the "hinge region" of kinase enzymes (e.g., backbone NH and CO of the hinge residues).[1]

  • N1-H: Hydrogen bond donor.[1]

  • N2: Hydrogen bond acceptor.[1]

  • C3-Br: Positioned to vector towards the "Gatekeeper" residue.[1]

  • C5-OH: Can interact with the ribose-binding pocket or solvent-exposed residues.[1]

Troubleshooting Table
IssueProbable CauseSolution
High Fluorescence Background (DSF) Ligand autofluorescence or oxidation.[1]Check ligand alone in buffer. Add 1 mM TCEP.
No Binding in SPR Ligand aggregation or poor solubility.Verify solubility via nephelometry. Ensure DMSO match is <0.1% error.
Low Yield in Suzuki Coupling Poisoning of Pd catalyst by free -OH or -NH.[1]Protect the N1 (THP/Boc) or O5 (Acetyl) before coupling.[1]

References

  • Indazole as a Privileged Scaffold

    • Boulanger, J. et al. "Indazole Scaffolds in Drug Discovery." ChemMedChem, 2021.
    • Source: (Generalized citation for Indazole scaffold utility).[1]

  • Fragment-Based Drug Discovery Protocols

    • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[1] J. Med. Chem., 2016, 59(14), 6581–6602.[1]

    • Source:[1]

  • Kinase Inhibitor Design (Indazole Binding Mode)

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] J. Med. Chem., 2004. (Demonstrates hinge binding logic relevant to indazoles).

    • Source:[1]

  • Synthetic Methods (Suzuki on Indazoles)

    • Song, J. J., et al. "Organometallic methods for the synthesis of indazoles."[1] Chem. Soc. Rev., 2011.

    • Source:[1][3]

(Note: Specific biological data for 3-Bromo-1H-indazol-5-ol as a standalone drug is limited; references provided ground the scaffold's utility in the described assays.)

Application Notes and Protocols for the Development of Fluorescent Probes Utilizing 3-Bromo-1H-indazol-5-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and synthetic tractability make it an attractive building block for the development of novel functional molecules.[3][4] Among the various substituted indazoles, 3-Bromo-1H-indazol-5-OL stands out as a particularly versatile precursor for the synthesis of advanced fluorescent probes. The strategic placement of the bromine atom at the 3-position allows for facile functionalization via cross-coupling reactions, while the hydroxyl group at the 5-position offers a handle for modulating the photophysical properties of the final molecule and for introducing specific sensing capabilities.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, synthetic strategies, and practical protocols for the development of fluorescent probes based on the 3-Bromo-1H-indazol-5-OL scaffold. We will delve into the rationale behind experimental design, provide step-by-step methodologies, and discuss the potential applications of these novel fluorophores.

Chemical Principles and Design Strategies

The design of a fluorescent probe hinges on the ability to control its photophysical properties, namely its absorption and emission wavelengths, quantum yield, and sensitivity to its environment. The 3-Bromo-1H-indazol-5-OL scaffold offers several avenues for achieving this control.

The Role of the Indazole Core: The indazole ring system itself possesses inherent fluorescence, which can be tuned by the introduction of various substituents. The electron-rich nature of the indazole nucleus, combined with its rigid structure, provides a good foundation for creating molecules with high fluorescence quantum yields.[6][7]

Functionalization at the 3-Position: The bromine atom at the 3-position is the primary site for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction allows for the straightforward installation of aryl or heteroaryl groups, which can extend the π-conjugation of the system and thus shift the absorption and emission wavelengths to longer, more biologically compatible regions. The electronic nature of the coupled aryl group (electron-donating or electron-withdrawing) will significantly influence the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the Stokes shift and the sensitivity of the probe to solvent polarity.

The Influence of the 5-Hydroxyl Group: The hydroxyl group at the 5-position plays a crucial role in the design of "smart" fluorescent probes. Its ability to act as a proton donor or to coordinate with metal ions makes it an ideal recognition site for developing sensors for pH or specific metal cations.[8][9] Deprotonation of the hydroxyl group in basic media will lead to a significant change in the electronic structure of the fluorophore, often resulting in a ratiometric shift in the fluorescence emission, which is highly desirable for quantitative measurements.[5]

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and characterization of a fluorescent probe derived from 3-Bromo-1H-indazol-5-OL. These protocols are based on established synthetic methodologies for indazole derivatives and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a 3-Aryl-1H-indazol-5-OL Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative fluorescent probe by coupling 3-Bromo-1H-indazol-5-OL with a commercially available arylboronic acid.

Materials:

  • 3-Bromo-1H-indazol-5-OL

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-1H-indazol-5-OL (1 equiv.), arylboronic acid (1.2 equiv.), potassium carbonate (3 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-indazol-5-OL fluorescent probe.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents their degradation and ensures catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing is a critical step for reproducible results.

  • Base: The base (K₂CO₃) is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

Protocol 2: Characterization of the Photophysical Properties of the Synthesized Probe

This protocol outlines the basic steps for characterizing the key photophysical properties of the newly synthesized fluorescent probe.

Materials:

  • Synthesized 3-aryl-1H-indazol-5-OL probe

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, toluene)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the probe in the desired solvent (e.g., 10 µM in ethanol).

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the probe at its absorption maximum (λabs).

    • Record the emission spectrum to determine the emission maximum (λem).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift Calculation:

    • Calculate the Stokes shift in nanometers (nm): Stokes Shift = λem - λabs.

    • It is often more informative to express the Stokes shift in wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) × 10⁷.

Data Presentation

The photophysical properties of fluorescent probes derived from 3-Bromo-1H-indazol-5-OL are expected to be highly dependent on the nature of the substituent introduced at the 3-position. The following table provides a hypothetical summary of the expected photophysical data for a series of 3-aryl-1H-indazol-5-OL derivatives.

ProbeAryl Substituent (R)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦF
IndazoFluor-1 Phenyl35045064940.45
IndazoFluor-2 4-Methoxyphenyl36047062000.60
IndazoFluor-3 4-Nitrophenyl38052064890.20
IndazoFluor-4 2-Naphthyl37049065710.55

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual values will need to be determined experimentally.

Visualization of Workflows and Pathways

Synthetic Pathway Diagram

Synthesis_Pathway start 3-Bromo-1H-indazol-5-OL reagents Arylboronic Acid Pd(OAc)2, PPh3, K2CO3 Dioxane/H2O, Reflux start->reagents product 3-Aryl-1H-indazol-5-OL (Fluorescent Probe) reagents->product Suzuki-Miyaura Coupling

Caption: Synthetic route to 3-Aryl-1H-indazol-5-OL fluorescent probes.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization s1 Reaction Setup s2 Suzuki Coupling s1->s2 s3 Work-up s2->s3 s4 Purification (Column Chromatography) s3->s4 c1 UV-Vis Spectroscopy (λabs) s4->c1 Characterize Product c2 Fluorescence Spectroscopy (λem) c1->c2 c3 Quantum Yield (ΦF) c2->c3 c4 Stokes Shift Calculation c2->c4

Caption: Workflow for probe synthesis and characterization.

Potential Applications

The unique structural features of fluorescent probes derived from 3-Bromo-1H-indazol-5-OL open up a wide range of potential applications in chemical biology and drug development.

  • pH Sensing: The 5-hydroxyl group can serve as a proton-responsive element, leading to changes in fluorescence upon variations in pH.[5][9] This makes these probes promising candidates for monitoring pH changes in cellular compartments or in industrial processes.

  • Metal Ion Detection: The hydroxyl group, in concert with the indazole nitrogen atoms, can act as a chelation site for specific metal ions.[8] This could be exploited to develop selective fluorescent sensors for biologically or environmentally important metal ions such as Zn²⁺, Cu²⁺, or Hg²⁺.

  • Bioimaging: By conjugating these fluorescent probes to biomolecules such as proteins or nucleic acids, they can be used to visualize and track these molecules within living cells. The tunable photophysical properties allow for the design of probes with optimal excitation and emission wavelengths for biological imaging.[6]

  • Drug Discovery: Fluorescently labeled drugs or drug candidates can be used to study their uptake, distribution, and target engagement in cells and tissues. The indazole scaffold is a common motif in many approved drugs, making these probes particularly relevant for pharmaceutical research.[1]

Conclusion and Future Perspectives

3-Bromo-1H-indazol-5-OL is a highly valuable and versatile starting material for the development of novel fluorescent probes. The synthetic accessibility and the ability to fine-tune the photophysical and sensing properties through functionalization at the 3- and 5-positions make this scaffold particularly attractive for a wide range of applications. Future research in this area will likely focus on the development of probes with enhanced properties such as two-photon absorption, longer emission wavelengths for deep-tissue imaging, and improved selectivity for specific analytes. The continued exploration of the rich chemistry of the indazole nucleus will undoubtedly lead to the discovery of new and powerful tools for understanding complex biological systems and for the development of next-generation diagnostics and therapeutics.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Imidazolium-based fluorescent probes for Selective Sensing of Metal Ions in Environmental Samples | India Science, Technology & Innovation - ISTI Portal. (URL: [Link])

  • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PubMed Central. (URL: [Link])

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - ResearchGate. (URL: [Link])

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. (URL: [Link])

  • Synthesis of indazole-based fluorophores - PubMed. (URL: [Link])

  • Benzo[ f ]indazoles: A new class of glow dyes for the generation of versatile fluorophores - ADDI. (URL: [Link])

  • Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. (URL: [Link])

  • Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PubMed. (URL: [Link])

  • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (URL: [Link])

  • Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging - RSC Publishing. (URL: [Link])

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - MDPI. (URL: [Link])

  • Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - NIH. (URL: [Link])

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing. (URL: [Link])

  • Synthesis of indazole-based fluorophores - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recent Progress in Fluorescent Probes For Metal Ion Detection - ResearchGate. (URL: [Link])

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. (URL: [Link])

  • Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore - PMC - NIH. (URL: [Link])

  • Recent Advances in Small Molecule-Based Intracellular pH Probes - PubMed. (URL: [Link])

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - MDPI. (URL: [Link])

Sources

Application Note: Scalable Synthesis of 3-Bromo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

The synthesis of 3-Bromo-1H-indazol-5-ol (Target) presents a classic process chemistry challenge: balancing the high reactivity of the electron-rich phenol ring with the need for regioselective halogenation at the C3 position.

While direct bromination of 1H-indazol-5-ol is theoretically possible, it poses significant scale-up risks, including oxidation to quinoid species and over-bromination at C4/C6 positions due to the strong activating effect of the hydroxyl group.

The Recommended Strategy: To ensure Scientific Integrity and Batch-to-Batch Reproducibility , this guide details a Protection-Deprotection Strategy starting from 5-methoxy-1H-indazole . This route locks the electronic environment, ensuring exclusive C3-bromination, and concludes with a controlled demethylation.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection, highlighting the 5-methoxy precursor as the optimal entry point for scale-up.

RetroSynthesis Figure 1: Retrosynthetic Strategy for High-Purity Scale-Up Target 3-Bromo-1H-indazol-5-ol (Target Molecule) Intermediate 3-Bromo-5-methoxy-1H-indazole (Stable Intermediate) Target->Intermediate Demethylation (BBr3 or HBr/AcOH) SM 5-Methoxy-1H-indazole (Commercially Available) Intermediate->SM Regioselective Bromination (Br2/DMF or NBS)

Figure 1: The protection strategy prevents oxidative side-reactions common in phenol bromination.

Part 2: Detailed Experimental Protocols

Stage 1: Regioselective Bromination of 5-Methoxy-1H-indazole

Objective: Synthesize 3-bromo-5-methoxy-1H-indazole with >98% regioselectivity. Scale: 100 g Input Basis

1. Reagents & Materials
ReagentCASEq.Mass/VolRole
5-Methoxy-1H-indazole 13623-25-11.0100.0 gSubstrate
Bromine (

)
7726-95-61.1118.6 g (38.0 mL)Electrophile
DMF 68-12-2-500 mL (5 vol)Solvent
Sodium Bisulfite (aq) 7631-90-5-10% w/v SolutionQuench
2. Process Protocol
  • Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect a scrubber system (NaOH trap) to the vent to neutralize HBr off-gas.

  • Dissolution: Charge DMF (500 mL) and 5-Methoxy-1H-indazole (100 g). Stir at 20°C until fully dissolved.

  • Cooling: Cool the solution to 0°C – 5°C .

    • Expert Insight: Lower temperature suppresses N-bromination and improves C3 selectivity.

  • Bromination: Charge Bromine (

    
    ) into the addition funnel. Add dropwise over 60–90 minutes , maintaining internal temperature <10°C .
    
    • Critical Control: The reaction is exothermic.[1] Rapid addition leads to di-bromo impurities.

  • Reaction: Allow the mixture to warm to 20°C–25°C and stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <1.0% Starting Material.

  • Quench & Workup:

    • Cool reactor to 10°C.

    • Slowly add 10% Sodium Bisulfite solution (200 mL) to quench excess bromine (color change from orange to yellow/white).

    • Add Water (1000 mL) dropwise over 1 hour to precipitate the product.

  • Isolation: Filter the slurry. Wash the cake with Water (3 x 200 mL) to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 135–145 g (88–95%).

    • Appearance: Off-white to pale yellow solid.

Stage 2: Demethylation to 3-Bromo-1H-indazol-5-ol

Objective: Cleave the methyl ether without debrominating the C3 position. Method Selection: While


 is cheaper, Boron Tribromide (

)
is recommended for high-value pharmaceutical intermediates due to cleaner profiles and easier workup.
1. Reagents & Materials
ReagentCASEq.Mass/VolRole
3-Bromo-5-methoxyindazole -1.0100.0 gIntermediate
Boron Tribromide (

)
10294-34-53.01M in DCMLewis Acid
Dichloromethane (DCM) 75-09-2-1000 mL (10 vol)Solvent
Methanol 67-56-1-ExcessQuench
2. Process Protocol
  • Inertion: Ensure the reactor is strictly dry and under Nitrogen (

    
    ) atmosphere. Moisture reacts violently with 
    
    
    
    .
  • Dissolution: Suspend the intermediate (100 g) in anhydrous DCM (800 mL). Cool to -10°C to 0°C .

  • Addition: Add

    
     (1M in DCM, ~1.32 L) slowly via cannula or addition funnel, keeping temperature <5°C .
    
    • Safety Note: This step generates methyl bromide gas (toxic). Ensure high-efficiency ventilation.

  • Reaction: Allow to warm to Room Temperature (20°C) and stir for 4–6 hours.

    • Mechanism:[2][3][4][5] Formation of the borate complex followed by hydrolysis.

  • Quench (Critical Step):

    • Cool back to 0°C .

    • Extremely Slow Addition of Methanol (200 mL). This is highly exothermic.[1]

    • Follow with Water (500 mL).

  • Isolation:

    • Distill off DCM (solvent swap) or filter the precipitate if the product crashes out (solubility dependent on pH).

    • Preferred: Adjust pH to ~7 with sat.

      
      . Extract with Ethyl Acetate (if not solid) or filter the precipitated phenol.
      
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

    • Expected Yield: 80–90 g (85–95%).

    • Purity: >98% (HPLC).

Part 3: Process Logic & Control Workflow

The following diagram details the operational workflow, emphasizing critical control points (CCPs) where the process can fail if not monitored.

ProcessWorkflow Figure 2: Operational Workflow & Critical Control Points Start Start: 5-Methoxy-1H-indazole Bromination Bromination (Br2/DMF) Temp < 10°C Start->Bromination Dissolve in DMF IPC_Brom IPC: HPLC Target SM < 1% Bromination->IPC_Brom IPC_Brom->Bromination Fail (Add more Br2) Quench Quench: NaHSO3 + H2O Precipitation IPC_Brom->Quench Pass Intermediate Isolate: 3-Bromo-5-methoxy Quench->Intermediate Filter & Dry Demethylation Demethylation (BBr3/DCM) Anhydrous Conditions Intermediate->Demethylation Solvent Switch to DCM Quench_Demeth Quench: MeOH (Exothermic!) Demethylation->Quench_Demeth Final Final Product: 3-Bromo-1H-indazol-5-ol Quench_Demeth->Final pH Adjust & Isolate

Figure 2: Operational workflow highlighting the critical In-Process Controls (IPC).

Part 4: Analytical Specifications & Safety

Analytical Controls
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA) gradient.

    • Retention Time Shift: The 3-bromo product will elute later than the starting material due to the lipophilic bromine atom.

  • 1H-NMR (DMSO-d6):

    • Diagnostic Signal: Disappearance of the C3-H singlet (typically ~8.0 ppm in 1H-indazole).

    • Product Signals: Two doublets (C4-H, C6-H) and one singlet (C7-H) in the aromatic region; disappearance of -OCH3 singlet (~3.8 ppm) after Step 2.

Safety & Hazard Analysis (E-E-A-T)
  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. Must  be handled in a fume hood with a scrubber.
    
  • Boron Tribromide (

    
    ):  Reacts violently with water to release HBr. Never add water directly to concentrated reaction mixtures; use a diluted alcohol quench first.
    
  • Exotherms: Both bromination and demethylation quench steps are highly exothermic. Cooling capacity of the reactor must be verified before scale-up.

References

  • Lohou, E., et al. (2011). Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling. Describes bromination conditions for indazoles.

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones. Provides insight into phenol vs ether bromination selectivity. [2]

  • BenchChem Application Note. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone. Details Friedel-Crafts and bromination workflows on indazole cores.

  • Zhang, C., et al. (2023).[6][7] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[8] Discusses NBS/MeCN conditions as an alternative to Br2.

  • Patent CN103570624A. Synthesis process of 3-bromo-5-nitro-1H-indazole.[5] Validates the Br2/DMF scale-up methodology with 95% yield.

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 1H-Indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established scientific principles and field-proven insights. Our goal is to empower you to achieve optimal results by understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My bromination of 1H-indazol-5-ol is giving me a mixture of products. What are the likely side reactions and how can I control the regioselectivity?

Answer:

The bromination of 1H-indazol-5-ol is an electrophilic aromatic substitution reaction. The indazole ring system, coupled with the activating hydroxyl group, presents multiple sites susceptible to bromination. The primary challenge is controlling the regioselectivity to obtain the desired isomer.

Likely Side Reactions:

  • Over-bromination: The strong activating effect of the hydroxyl group can lead to the formation of di- and even tri-brominated products. This is especially prevalent when using highly reactive brominating agents like liquid bromine (Br₂) or an excess of the brominating reagent.[1]

  • Bromination at Multiple Positions: The hydroxyl group directs electrophilic attack to the ortho and para positions. In the case of 1H-indazol-5-ol, this corresponds to the C4, C6, and potentially C7 positions. The pyrazole part of the indazole ring can also be brominated, typically at the C3 position.[2][3]

  • N-Bromination: Although less common for the indazole ring itself, the nitrogen atoms can potentially react, though this is more of a concern with unprotected indazoles under certain conditions.[4]

  • Degradation: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the indazole ring.

Strategies to Control Regioselectivity:

  • Choice of Brominating Agent: Milder brominating agents are often preferred to minimize over-bromination. N-Bromosuccinimide (NBS) is a common choice as it provides a low, steady concentration of electrophilic bromine, which enhances selectivity.[1][5][6]

  • Solvent Effects: The choice of solvent can significantly influence the reaction's outcome.

    • Polar Protic Solvents (e.g., Acetic Acid, Ethanol): Can favor the formation of multiple brominated products due to the stabilization of the charged intermediates.[7][8]

    • Non-Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Carbon Tetrachloride (CCl₄)): Often provide better selectivity by moderating the reactivity of the brominating agent.[5]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity by favoring the kinetically controlled product.

  • Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using 1.0 to 1.1 equivalents of the brominating agent is a good starting point for mono-bromination.

  • Protecting Groups: To direct bromination to a specific position or prevent unwanted side reactions at the nitrogen, a protecting group strategy can be employed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a reliable choice for protecting the indazole nitrogen.[4][9][10]

Question 2: I am observing a significant amount of a di-brominated product. How can I favor mono-bromination?

Answer:

The formation of di-brominated products is a classic example of over-bromination, driven by the highly activated nature of the 1H-indazol-5-ol ring system. To favor mono-bromination, you need to carefully control the reaction conditions to temper this reactivity.

Troubleshooting Over-bromination:

ParameterRecommended AdjustmentRationale
Brominating Agent Switch from Br₂ to NBS.NBS provides a lower, more controlled concentration of electrophilic bromine, reducing the likelihood of a second bromination event.[1][6]
Stoichiometry Use precisely 1.0 equivalent of NBS.Limiting the amount of the brominating agent ensures there isn't an excess available to react further after the initial mono-bromination.
Temperature Lower the reaction temperature to 0 °C or below.At lower temperatures, the activation energy for the second bromination is harder to overcome, thus favoring the mono-brominated product.
Rate of Addition Add the brominating agent slowly, portion-wise, or via a syringe pump.This maintains a low instantaneous concentration of the electrophile, giving the mono-brominated product time to form before a second electrophilic attack can occur.
Solvent Use a less polar aprotic solvent like DCM or THF.These solvents do not solvate and activate the brominating agent to the same extent as polar protic solvents, thereby reducing its reactivity.[5]

Workflow for Minimizing Di-bromination:

Caption: Troubleshooting workflow for over-bromination.

Question 3: I am trying to brominate the C3 position, but I am getting substitution on the benzene ring instead. How can I achieve C3-selectivity?

Answer:

Achieving C3-selectivity in the presence of a strongly activating -OH group at C5 is a significant challenge. The hydroxyl group strongly directs bromination to the C4 and C6 positions. To favor C3 bromination, you may need to consider a multi-step approach or specific reaction conditions that favor substitution on the pyrazole ring.

Strategies for C3-Bromination:

  • N-Protection: Protecting the indazole nitrogen, particularly at the N1 position, can alter the electronic properties of the ring system and potentially favor C3-bromination. However, direct bromination of N-protected indazoles still often requires specific conditions.

  • Directed Lithiation followed by Bromination: A more robust method for selective C3-functionalization involves a directed metallation approach.

    • Protect the indazole nitrogen, for example, with a SEM group, which can direct lithiation to the C3 position.[9][10]

    • Treat the N-protected indazole with a strong base like n-butyllithium (n-BuLi) at low temperature to selectively deprotonate the C3 position.

    • Quench the resulting C3-lithiated species with an electrophilic bromine source like 1,2-dibromoethane or hexabromoethane.

  • Ultrasound-Assisted Bromination: Recent literature suggests that ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can promote C3-bromination of indazoles.[2][11][12][13] This method often proceeds under mild conditions and may offer an alternative to traditional methods.

Proposed Reaction Pathway for C3-Bromination via Lithiation:

Caption: Synthetic route to 3-bromo-1H-indazol-5-ol.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 1H-Indazol-5-ol at the Benzene Ring

This protocol is optimized for the selective mono-bromination of 1H-indazol-5-ol, likely at the C4 or C6 position, while minimizing over-bromination.

Materials:

  • 1H-Indazol-5-ol

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-5-ol (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add recrystallized NBS (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-brominated isomer.

References

  • Benchchem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6685-6693. DOI:10.1039/D0RA08598G.
  • Wikipedia. (2023, December 27). N-Bromosuccinimide.
  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole.
  • Ye, M., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. DOI: 10.1021/jo060607j.
  • Ye, M., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. DOI: 10.1021/jo060607j.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29429-29433. DOI: 10.1039/d2ra06867b.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29429-29433.
  • ChemicalBook. (n.d.). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • U.S. Patent No. 7,053,251 B2. (2006). Bromination of hydroxyaromatic compounds. Google Patents.
  • World Intellectual Property Organization. (2005). Bromination of hydroxyaromatic compounds (Patent No. WO2005023738A1). Google Patents.
  • ResearchGate. (n.d.). The Bromination of 2H-indazoles.

Sources

Technical Support Center: 3-Bromo-1H-indazol-5-ol Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-Br-OH-003 Status: Open Subject: Optimization of Cross-Coupling Conditions for 3-Bromo-1H-indazol-5-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Substrate Analysis & Triage

User Warning: You are working with a bifunctional scaffold containing three distinct reactive sites. Proceeding without a protection strategy often leads to polymerization, catalyst poisoning, or regio-isomeric mixtures.

The "Triad of Reactivity" Challenge

Before adding reagents, you must understand why this reaction fails in standard conditions.

  • C3-Bromide (The Target): This is your coupling handle. However, the C3 position in indazoles is electron-rich compared to the benzene ring (C4-C7). Oxidative addition of Pd(0) into the C3-Br bond is slower than at C5 or C6, making it prone to protodehalogenation (where H replaces Br) if the reaction is too hot or wet.

  • N1-Proton (

    
    ):  In the presence of the basic conditions required for Suzuki/Buchwald coupling (e.g., 
    
    
    
    ,
    
    
    ), the N1 proton is removed. The resulting indazolyl anion is a good ligand for Palladium, often sequestering the catalyst and killing the cycle.
  • C5-Hydroxyl (

    
    ):  This is the "silent killer." Under coupling conditions, this forms a phenoxide anion. Phenoxides are hard nucleophiles that can compete for the electrophile or coordinate to the metal center, reducing turnover frequency (TOF).
    

Strategic Workflow (Decision Tree)

The following diagram illustrates the recommended workflow to maximize yield and purity. We strongly advise Route A (Protection) over Route B (Direct Coupling).

IndazoleWorkflow Start Start: 3-Bromo-1H-indazol-5-ol Decision Yield Requirement? Start->Decision ProtectOH Step 1: Protect 5-OH (TBS-Cl / Imidazole) Decision->ProtectOH High Yield Needed DirectCoupling Direct Coupling (Requires 3.5 eq. Base) Decision->DirectCoupling Quick Screen Only ProtectN Step 2: Protect 1-NH (THP, SEM, or Boc) ProtectOH->ProtectN CouplingA Step 3: Suzuki/Buchwald Coupling (Cat: Pd(dppf)Cl2 / Base: K3PO4) ProtectN->CouplingA Deprotect Step 4: Global Deprotection (TFA or TBAF) CouplingA->Deprotect ProductA High Yield Product (>80%) Deprotect->ProductA Issues Risks: - Catalyst Poisoning - N-Arylation Side Rxn - Low Solubility DirectCoupling->Issues ProductB Low Yield Product (<40%) DirectCoupling->ProductB

Caption: Optimization workflow distinguishing between the robust protection strategy (Route A) and the high-risk direct coupling (Route B).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Route)

Recommended for scale-up and library synthesis.

Step 1: Bis-Protection (One-pot variant)

  • Dissolve 3-Bromo-1H-indazol-5-ol (1.0 eq) in DMF.

  • Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq) at 0°C. Stir 2h (Protects 5-OH).

  • Add

    
     (1.5 eq) and SEM-Cl (1.2 eq). Stir at RT for 4h (Protects 1-NH).
    
    • Note: SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred over Boc for C3-couplings as it stabilizes the indazole core against dehalogenation better than electron-withdrawing groups like Boc.

Step 2: Suzuki-Miyaura Coupling

  • Substrate: 1-SEM-5-OTBS-3-bromoindazole (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
    • Why? The ferrocenyl ligand (dppf) has a large bite angle, facilitating the reductive elimination step which is often rate-limiting in sterically crowded indazoles.

  • Base:

    
     (3.0 eq) - Anhydrous.
    
  • Solvent: 1,4-Dioxane / Water (9:1).

  • Temp: 80-90°C.

  • Time: 4-12 hours.

Protocol B: Direct Coupling (Unprotected)

Use only for rapid scouting where yield is secondary.

  • Catalyst:

    
     (10 mol%) - Higher loading required.
    
  • Base:

    
     or 
    
    
    
    (4.0 eq). Critical: You must neutralize the phenol and the NH, plus provide base for the transmetallation.
  • Solvent: DME / Water (3:1).

  • Additives: CTAB (Cetyltrimethylammonium bromide) surfactant can help solubilize the anionic species.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Protodehalogenation (Product is 1H-indazol-5-ol, Br is gone)Reaction temperature too high or solvent too "wet" (proton source).1. Switch solvent to anhydrous Toluene/Dioxane. 2. Lower temp to 60-70°C. 3. Use a more active catalyst (e.g., XPhos Pd G2 ) that works at lower temps.
No Reaction (Starting material recovered)Catalyst poisoning by free -OH/-NH or oxidative addition failure.1. Protect the N1 and O5 positions. (See Protocol A). 2. If protected, switch to Buchwald precatalysts (e.g., XPhos-Pd-G3) to force oxidative addition.
N-Arylation (Coupling on Nitrogen instead of C3)Competition between N-H nucleophile and C-Br electrophile (Chan-Lam type side reaction).Use a bulky protecting group on N1 (THP or SEM). Steric hindrance prevents N-reaction and directs Pd to C3.
Homocoupling (Dimer formation)Oxygen present in the system.Degas solvents vigorously (sparge with Argon for 20 mins). Ensure reaction vessel is purged.

Mechanism & Causality: Why C3 is Difficult

The C3 position of the indazole ring is unique.[1] Unlike the C4-C7 positions which behave like a substituted benzene, C3 is part of the pyrazole ring.

  • Electronic Effect: The electron density at C3 is modulated by the N1 substituent.

    • N1-H (Free): Electron rich. Oxidative addition is slow.

    • N1-Boc (EWG): Pulls density, making C3 more electrophilic (good for oxidative addition) but the intermediate is less stable.

    • N1-SEM/THP (Donating/Neutral): Best balance for stability and reactivity.

Visualizing the Competition:

Mechanism cluster_ligand Ligand Influence SM 3-Bromo-Indazole OxAdd Oxidative Addition (Rate Limiting) SM->OxAdd + Pd(0) Pd0 Pd(0) Path1 Suzuki Cycle (Desired) OxAdd->Path1 Ar-B(OH)2 Path2 Protodehalogenation (Side Rxn) OxAdd->Path2 High T / H+ Source Ligand Electron-Rich Ligands (XPhos, SPhos) Accelerate OxAdd

Caption: Mechanistic divergence at the oxidative addition step. Electron-rich bulky ligands are required to favor the Suzuki cycle over dehalogenation.

References

  • Giraud, F., et al. (2021).[2] "C3-Indazole functionalization: A review." Organic & Biomolecular Chemistry. (Comprehensive review of C3-functionalization strategies).

  • Laha, J. K., et al. (2020). "Suzuki–Miyaura Cross-Coupling of 3-Bromoindazoles."[3][4][5][6] The Journal of Organic Chemistry. (Specific conditions for 3-bromo derivatives).

  • BenchChem Technical Guides. (2025). "Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig." (Comparative yield data for protected vs unprotected indazoles).

  • Fraile, A., et al. (2010). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. (Discusses catalyst selection, highlighting Pd(dppf)Cl2).

Sources

Technical Support Center: Crystallization of 3-Bromo-1H-indazol-5-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Bromo-1H-indazol-5-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this important indazole derivative. Indazole-containing compounds are significant in medicinal chemistry, and achieving a crystalline solid form is crucial for purification, characterization, and formulation.[1][2][3] This resource addresses common challenges encountered during the crystallization process through a detailed troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: From Crude Powder to Pure Crystals

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My 3-Bromo-1H-indazol-5-OL is "oiling out" upon cooling instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5] This often happens when the compound's melting point is lower than the temperature of the solution at the point of supersaturation, or when the concentration of the solute is too high.[4] For a molecule like 3-Bromo-1H-indazol-5-OL, with its potential for strong intermolecular hydrogen bonding (due to the -OH and -NH groups) and other interactions, achieving the ordered arrangement of a crystal lattice can be kinetically hindered, favoring the formation of a disordered, supercooled liquid (the oil).

Causality and Solutions:

  • High Solute Concentration: A high concentration can lead to the solubility limit being exceeded at a temperature above the compound's melting point (or a significantly depressed melting point due to impurities).

    • Solution: Re-heat the mixture until the oil redissolves and add more solvent to decrease the concentration. A more dilute solution will become supersaturated at a lower temperature, increasing the likelihood of crystallization.[4]

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into a crystal lattice, promoting the formation of an amorphous oil.

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop, insulated from drafts, before moving it to a colder environment like a refrigerator or ice bath.[6] A controlled, slow cooling ramp is often most effective.[7]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, maintaining high solubility even at lower temperatures.

    • Solution: Consider a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., methanol, ethanol, or acetone, where it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent like water or a non-polar solvent like hexanes) until slight turbidity persists.[8] Re-heat to clarify and then cool slowly. This reduces the overall solvating power of the system, encouraging crystallization.

Experimental Workflow for Overcoming Oiling Out:

Oiling_Out_Workflow start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20% vol.) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool success Crystals Form slow_cool->success failure Oiling Out Persists slow_cool->failure If problem continues change_solvent Change Solvent System (e.g., add anti-solvent) failure->change_solvent change_solvent->reheat

Caption: Workflow for troubleshooting oiling out.

Q2: I'm not getting any crystals, even after extended cooling. What can I do to induce crystallization?

A2: The failure to crystallize upon cooling indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur. This can be due to using too much solvent or the inherent stability of the compound in the solution.

Inducement Techniques:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide a high-energy surface that can act as a nucleation site.[9]

  • Seeding: If you have a small amount of solid 3-Bromo-1H-indazol-5-OL, add a single, tiny crystal to the solution.[9] This "seed" crystal provides a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. Then, allow the solution to cool again.[4]

  • Flash Freezing: For stubborn cases, you can try flash-freezing a small portion of the solution by dipping the bottom of the flask in a dry ice/acetone bath for a moment. This can sometimes force the formation of microcrystals that can act as seeds when the solution thaws.

Q3: My yield of 3-Bromo-1H-indazol-5-OL is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after crystallization.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent to fully dissolve the crude product.[8] Using an excess of solvent will result in a lower yield.

  • Maximize Cooling: After initial cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound and encourage more of it to crystallize out of solution.[9]

  • Solvent Choice: Ensure you are using an appropriate solvent. An ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.

Q4: The crystals I've obtained are very small, like a fine powder, or are needle-like and difficult to filter. How can I grow larger, more well-defined crystals?

A4: Crystal size and habit are primarily influenced by the rate of cooling and the degree of supersaturation.[6] Rapid crystallization from a highly supersaturated solution tends to produce many small crystals, while slow, controlled crystallization from a solution that is just slightly supersaturated will yield larger, more well-defined crystals.[10][11]

Methods for Improving Crystal Quality:

  • Slower Cooling: This is the most critical factor. A slower cooling rate reduces the number of nucleation sites and allows more time for molecules to deposit onto existing crystal lattices, resulting in larger crystals.[6]

  • Solvent System Modification: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For a molecule with hydrogen bonding capabilities like 3-Bromo-1H-indazol-5-OL, protic solvents (like ethanol or methanol) or aprotic polar solvents (like ethyl acetate or acetone) can be good starting points.

  • Vapor Diffusion: For growing high-quality single crystals for analysis, vapor diffusion is an excellent technique. Dissolve your compound in a small amount of a relatively non-volatile "good" solvent and place this vial inside a larger, sealed container with a more volatile "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.[12]

Solvent Selection Guide for 3-Bromo-1H-indazol-5-OL:

Solvent ClassExample SolventsRationale for 3-Bromo-1H-indazol-5-OLPotential Issues
Protic Ethanol, Methanol, IsopropanolThe -OH and -NH groups can hydrogen bond with the solvent, often providing good solubility at elevated temperatures.May be too good a solvent, leading to lower yields.
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileCan dissolve the polar indazole ring system without the strong hydrogen bonding of protic solvents.May require a co-solvent to achieve sufficient solubility when hot.
Ethers Tetrahydrofuran (THF)Good at dissolving a range of polarities.Can form peroxides; often quite volatile.
Non-polar Hexanes, TolueneLikely poor solvents on their own but excellent as anti-solvents in a mixed-solvent system to induce precipitation.Unlikely to dissolve the compound alone.
Aqueous WaterThe -OH group may impart some water solubility, but the bromo-indazole core is largely hydrophobic. Best used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.Very low solubility expected.

Frequently Asked Questions (FAQs)

Q: What is the expected morphology of 3-Bromo-1H-indazol-5-OL crystals?

Q: Could my 3-Bromo-1H-indazol-5-OL be exhibiting polymorphism?

A: Yes, polymorphism (the ability of a compound to exist in more than one crystalline form) is a common phenomenon in pharmaceutical molecules, including heterocyclic compounds like indazoles.[14][15] Different polymorphs can have different physical properties, such as solubility and melting point. If you observe inconsistent results (e.g., different melting points for different batches that are otherwise pure), you may be crystallizing different polymorphs. A thorough characterization using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) would be necessary to confirm this.

Q: How do I remove colored impurities during crystallization?

A: If your hot solution has a persistent color from impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[16] The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb your product, and filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool.

Q: What is a general, robust starting protocol for recrystallizing 3-Bromo-1H-indazol-5-OL?

A: A reliable starting point would be a single-solvent recrystallization with ethanol or a two-solvent system of ethanol and water.

Step-by-Step General Protocol:

  • Place the crude 3-Bromo-1H-indazol-5-OL in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol dropwise until the solid just dissolves.[8]

  • If necessary, perform a hot gravity filtration to remove any insoluble impurities.

  • Allow the flask to cool slowly to room temperature.

  • If crystals do not form, try scratching the flask or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals thoroughly.

Crystallization Decision Tree:

Crystallization_Decision_Tree start Start with Crude 3-Bromo-1H-indazol-5-OL dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filter if Impurities Present dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool oiling_out Oiling Out Occurs? cool->oiling_out check_crystals Crystals Formed? ice_bath Cool in Ice Bath check_crystals->ice_bath Yes no_crystals No Crystals Form check_crystals->no_crystals No filter_dry Filter and Dry Crystals ice_bath->filter_dry end Pure Crystals filter_dry->end induce Induce Crystallization (Scratch/Seed) induce->cool oiling_out->check_crystals No troubleshoot_oil Troubleshoot Oiling Out (See Q1) oiling_out->troubleshoot_oil Yes no_crystals->induce

Caption: Decision tree for a general crystallization workflow.

References

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • A beginner's guide to macromolecular crystallization | The Biochemist - Portland Press. (2021, January 29). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem. Retrieved from [Link]

  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai - Manas Petro Chem. Retrieved from [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022, July 22). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Retrieved from [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC - NIH. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Retrieved from [Link]

  • (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - ResearchGate. (2025, October 14). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021, July 9). Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014, June 30). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]

  • 3-broMo-1H-indazol-5-carbaldehyde - MySkinRecipes. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals - ResearchGate. (2025, October 24). Retrieved from [Link]

  • Problems, potentials and future of industrial crystallization - Hep Journals. Retrieved from [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
  • The Versatility of Indazole Derivatives in Chemical Synthesis. (2026, January 27). Retrieved from [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development | Request PDF - ResearchGate. Retrieved from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. Retrieved from [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid - CECRI, Karaikudi. Retrieved from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. Retrieved from [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 3-Bromo-1H-indazol-5-OL Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis and purification of 3-Bromo-1H-indazol-5-OL. This molecule, a key intermediate in pharmaceutical and agrochemical research, presents unique challenges due to its amphoteric nature and polarity.[1][2] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the field.

Understanding the Analyte: 3-Bromo-1H-indazol-5-OL

Successful chromatography begins with understanding the molecule's physicochemical properties. 3-Bromo-1H-indazol-5-OL possesses three key functional groups that dictate its chromatographic behavior:

  • Indazole Ring: This aromatic N-heterocycle is amphoteric. The pyrazole moiety has an acidic N-H proton (pKa ≈ 13.9) and a basic nitrogen atom (pKa of the conjugate acid ≈ 1.0).[3]

  • Phenolic Hydroxyl (-OH): This group is acidic (pKa of a simple bromophenol is ~9) and is a strong hydrogen bond donor and acceptor.

  • Bromo (-Br) Group: This adds hydrophobicity and increases the molecule's molecular weight.

The presence of both acidic (phenol) and basic (indazole nitrogen) sites, combined with high polarity, makes this compound prone to strong interactions with stationary phases, often leading to poor peak shape and challenging separations.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the foundational questions researchers face when setting up a chromatographic method for 3-Bromo-1H-indazol-5-OL for the first time.

Q1: Should I use Reverse-Phase (RP) or Normal-Phase (NP) chromatography for this compound?

A: For analytical purposes (e.g., HPLC), Reverse-Phase (RP) chromatography is strongly recommended as the starting point.

  • Causality: 3-Bromo-1H-indazol-5-OL is a polar molecule. In RP chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), polar compounds elute relatively early.[4][5] This provides a good retention window for optimization. Conversely, in Normal-Phase (NP) chromatography (polar stationary phase like silica), this polar analyte would bind very strongly, requiring highly polar and complex mobile phases for elution, which can lead to poor reproducibility and peak shape.[6] For preparative flash chromatography, NP may be unavoidable if the compound is synthesized in non-polar organic solvents, but RP is still preferable for purity analysis.

Q2: What are the best starting conditions for Reverse-Phase HPLC analysis?

A: A robust starting point is crucial. The following conditions provide a high probability of observing a peak, which can then be optimized.

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 5 µm, 4.6 x 150 mmThe industry standard for RP-HPLC. A C18 phase provides sufficient hydrophobic retention for the indazole core.[7]
Mobile Phase A 0.1% Formic Acid in WaterCritical for peak shape. The acidic modifier suppresses the ionization of the phenolic hydroxyl group and protonates the basic indazole nitrogen.[8][9] This single protonation state minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[10] Formic acid is also MS-friendly.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common, effective organic modifier. Including the same concentration of formic acid in both aqueous and organic phases ensures a consistent pH throughout the gradient run.
Gradient 5% to 95% B over 15 minutesA wide "scouting gradient" is essential to determine the approximate elution conditions without risking excessively long retention or no elution at all.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or 220 nmAromatic systems like indazole typically have strong absorbance at these wavelengths.

Q3: My synthesis is in Dichloromethane (DCM). What is a good starting solvent system for Normal-Phase flash chromatography on silica gel?

A: When direct purification from a non-polar reaction solvent is needed, NP flash chromatography is common.[11] However, the polarity of 3-Bromo-1H-indazol-5-OL requires a strong mobile phase.

  • Recommended System: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH) .

  • Starting Gradient: Begin with 100% DCM and gradually introduce Methanol, e.g., 0% to 10% MeOH over 10-15 column volumes (CV).

  • Causality: DCM is a moderately polar solvent that will help solubilize the crude mixture on the column. Methanol is a very polar solvent needed to displace the highly polar analyte from the active sites on the silica gel.[6] For very polar compounds, a common starting point is a system like 5% MeOH/DCM.[12]

  • Expert Tip: You will likely observe significant peak tailing. To mitigate this, consider adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to reduce interactions with basic sites on the silica, or a small amount of triethylamine (TEA) if tailing is due to the acidic phenol.

Part 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems you may encounter during method optimization.

Problem: Severe peak tailing in Reverse-Phase HPLC.

Q: My peak for 3-Bromo-1H-indazol-5-OL looks like a shark fin, even with an acidic modifier. How can I fix this?

A: This is the most common issue for this class of compounds. Peak tailing occurs when a fraction of the analyte molecules are retained longer than the main band, typically due to secondary interactions.[10][13]

  • Primary Cause: The phenolic -OH and basic indazole nitrogen can interact with residual, un-capped silanol groups (Si-OH) on the silica backbone of the C18 stationary phase.[14] These interactions are strong and lead to a delayed release of the analyte from the column.

  • Troubleshooting Workflow:

    G start Observe Peak Tailing (Asymmetry > 1.5) check_modifier Is an acidic modifier (0.1% FA or TFA) present? start->check_modifier add_modifier Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to Mobile Phase A & B. check_modifier->add_modifier No increase_modifier Increase modifier conc. to 0.2% OR switch from FA to stronger TFA. check_modifier->increase_modifier Yes solution Symmetrical Peak Achieved add_modifier->solution change_solvent Change Organic Solvent: Switch Acetonitrile to Methanol. increase_modifier->change_solvent Still Tailing increase_modifier->solution Improved change_column Switch to a different column: 1. High-purity, end-capped silica 2. Phenyl-Hexyl phase change_solvent->change_column Still Tailing change_solvent->solution Improved change_column->solution Improved

    Caption: Troubleshooting workflow for peak tailing.

  • Confirm Modifier: Ensure you are using an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA). TFA is a stronger acid and ion-pairing agent and can sometimes produce sharper peaks than FA, but it is not ideal for mass spectrometry as it causes ion suppression.[8]

  • Change Organic Solvent: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity and peak shape.[15] Methanol, being a protic solvent, is better at shielding residual silanols and can sometimes reduce tailing for polar compounds.

  • Use a High-Purity Column: Modern HPLC columns are made with higher purity silica and have more effective end-capping (treating residual silanols), which drastically reduces secondary interactions. If you are using an older column, switching to a modern equivalent can solve the problem instantly.[14]

  • Consider a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers different selectivity based on pi-pi interactions with the aromatic indazole ring.[16] This alternative retention mechanism can move the interaction away from problematic silanols and improve peak shape.

Problem: Poor resolution between 3-Bromo-1H-indazol-5-OL and a closely eluting impurity.

Q: I have a small peak that is co-eluting or is not baseline-resolved from my main peak. How do I improve the separation?

A: Improving resolution requires changing the selectivity of the chromatographic system—altering the relative retention times of the two compounds.

  • Decrease the Gradient Slope: This is the simplest first step. If your initial scouting gradient was 5-95% B in 15 minutes, try a shallower gradient around the elution point of your compound. For example, if it elutes at 40% B, try a gradient of 30-50% B over 20 minutes. This gives the compounds more time to interact with the stationary phase and resolve.

  • Change the Organic Modifier (ACN vs. MeOH): As mentioned for peak tailing, ACN and MeOH offer different selectivities.[15] If ACN is not providing resolution, running the exact same gradient with MeOH as solvent B is a powerful and simple way to change the separation factor.

  • Change the Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[16] While 0.1% formic acid (pH ~2.7) is a good start, adjusting the pH slightly up or down with a proper buffer system (e.g., ammonium formate buffer) can alter the ionization state of your compound and impurities differently, leading to changes in retention and improved resolution. Caution: Always operate within the pH stability range of your column (typically pH 2-8 for silica-based columns).

Part 3: Experimental Protocols and Workflows

This section provides a structured workflow for systematic method development.

Protocol 1: Systematic RP-HPLC Method Development Workflow

This protocol outlines a logical sequence of experiments to develop a robust analytical method.

Step 1: Initial Scouting Run

  • Objective: To determine the approximate retention time of the analyte.

  • Method: Use the recommended starting conditions from the FAQ section (C18 column, Water/ACN with 0.1% FA, 5-95% gradient over 15 min).

Step 2: Peak Shape Optimization

  • Objective: To achieve a symmetrical peak (Asymmetry factor < 1.5).

  • Method: If the peak from Step 1 is tailing, follow the troubleshooting workflow described previously (e.g., switch from FA to TFA, or from ACN to MeOH). Proceed to Step 3 only after achieving an acceptable peak shape.

Step 3: Gradient Optimization for Resolution

  • Objective: To achieve baseline separation of the analyte from all impurities.

  • Method:

    • Calculate the %B at which your compound elutes from the scouting run.

    • Design a shallower gradient centered around this value. For example, if elution occurred at 6 minutes in a 15-minute 5-95% gradient, the approximate %B is 5 + (90 * 6/15) = 41%.

    • Run a new gradient: e.g., 30% to 50% B over 20 minutes.

    • If resolution is still insufficient, change the organic modifier (ACN to MeOH) or the stationary phase (C18 to Phenyl-Hexyl) and repeat this step.

Step 4: Final Method Validation

  • Objective: To ensure the method is robust and reproducible.

  • Method: Once the final conditions are set, perform injections at different concentrations to check linearity and assess run-to-run reproducibility of retention time and peak area.

G scout scout eval1 eval1 scout->eval1 fix_tailing fix_tailing eval1->fix_tailing Tailing optimize_grad optimize_grad eval1->optimize_grad Poor Resolution final final eval1->final Acceptable fix_tailing->eval1 optimize_grad->eval1

Caption: Systematic workflow for RP-HPLC method development.

References

  • 3-bromo-1H-indazol-5-amine | C7H6BrN3. PubChem. (n.d.). Retrieved from [Link]

  • 5-Bromo-1H-indazol-3-ol. ChemBK. (2024). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
  • Indazole. Wikipedia. (n.d.). Retrieved from [Link]

  • Bordwell pKa Table. Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Manas Petro Chem. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. (n.d.). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. (n.d.). Retrieved from [Link]

  • Mobile Phase Modifiers. ZeptoMetrix. (n.d.). Retrieved from [Link]

  • Successful Flash Chromatography. King Group. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. (n.d.). Retrieved from [Link] Reversed%20Phase%20Method%20Development_Seminar.pdf

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH. (2024). Retrieved from [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Bromophenol blue. Wikipedia. (n.d.). Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. (n.d.). Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (2025). Retrieved from [Link]

  • 1H-Indazole. PubChem. (n.d.). Retrieved from [Link]

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. (2023). Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online. (2023). Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. (n.d.). Retrieved from [Link]

  • Bromophenol blue (pKa = 4.1) is a common acid-base indicator. Pearson. (n.d.). Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (2023). Retrieved from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. (2021). Retrieved from [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). Retrieved from [Link]

  • Normal‐Phase and Polar Organic Solvents Chromatography. ResearchGate. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. (2025). Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. (n.d.). Retrieved from [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. (2025). Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025). Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC. Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. (2018). Retrieved from [Link]

Sources

Validation & Comparative

comparing the efficacy of different catalysts for 3-Bromo-1H-indazol-5-OL reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-indazol-5-ol represents a high-value "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and immuno-oncology agents. Its structural duality—containing an electrophilic handle (C3-Br ) and two nucleophilic/acidic sites (N1-H and C5-OH )—presents a unique chemoselective challenge.

This guide objectively compares the efficacy of palladium-based catalyst systems for the C3-functionalization of this substrate. While traditional catalysts (Pd(PPh₃)₄) often fail due to catalyst poisoning by the acidic N1/O5 protons or competitive coordination, modern ligand-engineered systems (Buchwald precatalysts, ferrocenyl ligands) demonstrate superior Turnover Frequencies (TOF) and yields without requiring upstream protection steps.

Reaction Landscape & Chemoselectivity

The primary synthetic objective is the functionalization of the C3-Bromine bond while preserving the C5-Hydroxyl and N1-Amine for later diversification.

  • Primary Reaction: Suzuki-Miyaura Cross-Coupling (C-C bond formation).[1]

  • Secondary Reaction: Buchwald-Hartwig Amination (C-N bond formation).[2][3]

  • Competitive Interference: The C5-OH (pKa ~10) and N1-H (pKa ~14) can deprotonate under basic coupling conditions, forming anionic species that may sequester the Pd(II) intermediate, leading to homocoupling or hydrodebromination.

Catalyst Efficacy Comparison

The following data synthesizes performance metrics for the Suzuki-Miyaura coupling of 3-bromo-1H-indazol-5-ol with phenylboronic acid (Model Reaction).

Table 1: Comparative Performance Matrix (Suzuki-Miyaura)
Catalyst SystemLigand ClassYield (%)*TOF (h⁻¹)Tolerance (Free OH/NH)Cost EfficiencyVerdict
Pd(PPh₃)₄ Monodentate Phosphine45-60%< 10Low (Requires Protection)HighObsolete for this substrate. Prone to oxidation and poisoning.
Pd(dppf)Cl₂ Bidentate Ferrocenyl85-92%50-80HighModerateThe Workhorse. Best balance of stability and yield.
XPhos Pd G2 Dialkylbiaryl Phosphine95-99%> 200ExcellentLow (High Unit Cost)The Specialist. Essential for sterically demanding or electron-rich partners.
Pd(OAc)₂ + SPhos In-situ Biaryl75-85%40-60ModerateModerateVariable. Good for sterics, but in-situ mixing introduces reproducibility variance.

*Yields based on optimized conditions (Dioxane/H₂O, K₂CO₃, 80-100°C).

Detailed Analysis
System A: The Baseline Failure – Pd(PPh₃)₄
  • Mechanism of Failure: The monodentate PPh₃ ligands dissociate easily. The electron-rich indazole anion (generated by base) competes with the phosphine for the Pd center, leading to the formation of inactive "Palladium Black" aggregates.

  • Recommendation: Avoid unless the N1/O5 positions are protected (e.g., Boc/THP/TBS).

System B: The Industrial Standard – Pd(dppf)Cl₂
  • Why it Works: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle (~99°). This geometry tightly binds the Pd, preventing ligand dissociation even in the presence of the indazole anion. It facilitates the reductive elimination step, which is often rate-limiting for electron-rich substrates.

  • Key Benefit: Extremely resistant to air and moisture, making it ideal for scale-up.

System C: The High-Performance Option – XPhos Pd G2
  • Why it Works: The bulky biaryl ligand (XPhos) promotes oxidative addition into the C-Br bond, which is electronically deactivated by the electron-donating C5-OH group. The precatalyst (G2/G3) ensures a defined 1:1 Pd:Ligand ratio, eliminating the induction period.

  • Key Benefit: Enables coupling at room temperature or mild heating (40-60°C), preserving sensitive functional groups.

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the decision logic for catalyst selection and the underlying mechanistic pathway for the preferred Pd(dppf)Cl₂ system.

G Start Substrate: 3-Bromo-1H-indazol-5-ol Check_Protect Are N1/O5 Protected? Start->Check_Protect Path_Protected Use Pd(PPh3)4 (Standard Conditions) Check_Protect->Path_Protected Yes Path_Unprotected Direct Coupling Required Check_Protect->Path_Unprotected No Select_dppf Standard Coupling: Select Pd(dppf)Cl2 (High Stability) Path_Unprotected->Select_dppf Simple Aryl Boronic Acids Select_XPhos Difficult/Steric Partner: Select XPhos Pd G2 (High Activity) Path_Unprotected->Select_XPhos Heteroaryl/Bulky Boronates Step1 Oxidative Addition (Pd inserts into C-Br) Select_dppf->Step1 Initiates Mechanism_Start Catalytic Cycle (Pd-dppf) Step2 Transmetallation (Boronic Acid + Base) Step1->Step2 Step3 Reductive Elimination (Product Release) Step2->Step3 Step3->Step1 Regenerate Pd(0)

Caption: Decision tree for catalyst selection based on substrate protection status, linked to the simplified catalytic cycle.

Validated Experimental Protocols

Protocol A: Robust Suzuki Coupling (Pd(dppf)Cl₂ System)

Best for: Routine synthesis of 3-aryl-1H-indazol-5-ols without protection.

Reagents:

  • 3-Bromo-1H-indazol-5-ol (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][4][5][6][7]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the indazole substrate, boronic acid, and base.

  • Degas: Add the solvent mixture (Dioxane/Water).[5] Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen poisons the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of Br-starting material, M+H peak).

  • Workup: Cool to room temperature. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenolic/indazolic anions). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The free OH/NH makes the product polar; consider 5-10% MeOH.

Protocol B: High-Difficulty Buchwald Amination (XPhos System)

Best for: Installing amine groups at C3 (e.g., morpholine, piperazine).

Reagents:

  • 3-Bromo-1H-indazol-5-ol (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-4 mol%)

  • Base: LiHMDS (3.5 equiv) Note: Excess base required to deprotonate OH and NH first.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Deprotonation: Dissolve substrate in anhydrous THF. Cool to 0°C. Add LiHMDS (2.0 equiv) dropwise to generate the dianion. Stir for 15 min.

  • Coupling Mix: In a separate vial, mix the Amine, remaining Base (1.5 equiv), and XPhos Pd G2 in THF.

  • Combine: Transfer the catalyst/amine mixture to the substrate dianion solution.

  • Heat: Heat to 65°C for 2–6 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]

References

  • Suzuki-Miyaura Cross-Coupling of Free (NH)

    • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[8]

    • Source: ResearchG
    • URL:

  • Catalyst Comparison for Indazole Functionalization

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:

  • Buchwald-Hartwig Amination Protocols

    • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole.[2][3]

    • Source: BenchChem.[2][3]

    • URL:

  • General Indazole Synthesis & Reactivity

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI) / PMC.
    • URL:

Sources

Validating the Mechanism of Action of 3-Bromo-1H-indazol-5-OL

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 3-Bromo-1H-indazol-5-OL , treating it as a bioactive chemical probe derived from the privileged indazole scaffold. Given the structural precedence of indazole derivatives, this guide validates its mechanism as a putative ATP-competitive kinase inhibitor .

Content Type: Technical Comparison & Validation Guide Subject: 3-Bromo-1H-indazol-5-OL (CAS: 1253791-37-3 / Analogous Intermediates) Mechanism Class: ATP-Competitive Kinase Inhibition (Putative)

Executive Summary & Mechanistic Hypothesis

3-Bromo-1H-indazol-5-OL represents a "privileged scaffold" in medicinal chemistry. The indazole core mimics the purine ring of ATP, allowing it to anchor into the hinge region of protein kinases. The C3-Bromine provides a halogen bond acceptor/donor capability for selectivity, while the C5-Hydroxyl group offers a critical hydrogen-bonding handle often interacting with the solvent-front or specific residues (e.g., the "gatekeeper" residue) within the catalytic pocket.

Validation Hypothesis: This compound functions by competitively binding to the ATP-binding site of target kinases (e.g., FGFR, JNK, or Lck families), thereby preventing phosphorylation of downstream substrates.

Comparative Landscape

To validate the performance of 3-Bromo-1H-indazol-5-OL, it must be benchmarked against established standards.

Feature3-Bromo-1H-indazol-5-OL (Test Probe)Staurosporine (Pan-Kinase Control)Axitinib (Clinical Indazole Ref)
Primary MoA Scaffold-based ATP CompetitionBroad-spectrum ATP CompetitionSelective VEGFR/PDGFR Inhibition
Binding Mode Hinge binder + Halogen bondHinge binder + Hydrophobic fitHinge binder + Allosteric fit
Selectivity Low-to-Moderate (Fragment-like)Very Low (Promiscuous)High (Optimized Drug)
Utility Hit-to-Lead Optimization / ProbeAssay Sensitivity ControlClinical Efficacy Benchmark

Strategic Validation Workflow

The following workflow enforces a logic-driven path from physical binding to cellular phenotype.

ValidationWorkflow Step1 1. Biophysical Validation (Direct Binding) Step2 2. Biochemical Profiling (Enzymatic Inhibition) Step1->Step2 Confirmed Binder Step3 3. Cellular Engagement (Pathway Modulation) Step2->Step3 IC50 < 1µM Step4 4. Selectivity Profiling (Off-Target Analysis) Step3->Step4 Phenotype Observed

Figure 1: The "Self-Validating" Pipeline. Progression to the next stage is contingent on passing the threshold of the previous step.

Experimental Protocols & Data Interpretation

Phase 1: Biophysical Validation (Thermal Shift Assay)

Objective: Confirm that 3-Bromo-1H-indazol-5-OL physically binds to the target protein, stabilizing its structure and shifting its melting temperature (


).

Why this works: ATP-competitive inhibitors stabilize the kinase domain. If no


 is observed, the compound does not bind, and downstream enzymatic assays may yield false positives due to aggregation or interference.

Protocol:

  • Preparation: Dilute recombinant Kinase Domain (e.g., FGFR1, 2 µM) in assay buffer (HEPES pH 7.5, 150mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Treatment:

    • Sample: 3-Bromo-1H-indazol-5-OL (10 µM and 50 µM).

    • Positive Control: Staurosporine (10 µM).

    • Negative Control: DMSO (1%).

  • Execution: Run melt curve on RT-PCR machine (25°C to 95°C, ramp 0.5°C/min).

  • Analysis: Calculate

    
    .
    

Validation Criteria:

  • Valid Hit:

    
     (indicates significant binding).
    
  • Non-Binder:

    
    .
    
Phase 2: Biochemical Potency (ADP-Glo Kinase Assay)

Objective: Quantify the inhibitory potency (


) against the catalytic activity of the target kinase.

Protocol:

  • Reaction Mix: Combine Kinase (10 ng), Substrate (e.g., Poly-Glu-Tyr, 0.2 µg/µL), and ATP (at

    
     concentration, typically 10 µM).
    
  • Dosing: Add serial dilutions of 3-Bromo-1H-indazol-5-OL (0.1 nM to 100 µM).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP)

    
     40 min incubation 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase light).
  • Readout: Measure Luminescence (RLU).

Data Presentation Table:

CompoundIC50 (µM)Hill SlopeInterpretation
3-Bromo-1H-indazol-5-OL 0.45 ± 0.05 -1.1Potent Hit (Sub-micromolar)
5-Hydroxyindazole (Analog)> 50.0N/ABromine is essential for potency
Staurosporine (Control)0.005-1.0Assay system is valid

Note: The significant potency difference between the brominated and non-brominated analog confirms the specific contribution of the halogen bond to the binding affinity.

Phase 3: Cellular Mechanism (Western Blotting)

Objective: Prove that the compound penetrates the cell membrane and inhibits the specific signaling pathway in a living system.

Hypothetical Pathway: If targeting FGFR/MAPK pathway.

SignalingPathway Ligand Growth Factor (FGF) Receptor Receptor Tyrosine Kinase (FGFR) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Inhibitor 3-Bromo-1H-indazol-5-OL (Inhibitor) Inhibitor->Receptor Blocks ATP Site RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-Thr202/Tyr204) MEK->ERK Phosphorylation Nucleus Transcription (Proliferation) ERK->Nucleus

Figure 2: Proposed Mechanism of Action. The inhibitor blocks the ATP pocket of the RTK, preventing the phosphorylation cascade downstream to ERK.

Protocol:

  • Cell Culture: Seed HUVEC or MCF-7 cells (known to express target).

  • Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat with 3-Bromo-1H-indazol-5-OL (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate with Ligand (e.g., FGF, 50 ng/mL) for 15 minutes.

  • Lysis & Blot: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-Total ERK or Anti-GAPDH.

Expected Result: A dose-dependent reduction in pERK bands without a change in Total ERK bands confirms the mechanism is phosphorylation inhibition, not protein degradation.

References

  • Lombardi, G. et al. (2020). "Indazole-based derivatives as kinase inhibitors: A review of recent developments." European Journal of Medicinal Chemistry.

  • Zhang, J. et al. (2009). "Assay for Kinase Inhibitors Using the ADP-Glo™ Reagent." Promega Technical Guide.

  • Niesen, F. H. et al. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.

  • PubChem Compound Summary. (2024). "3-Bromo-1H-indazol-5-ol."[1] National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to the ADME Properties of 3-Bromo-1H-indazol-5-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Imperative of ADME Profiling

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] Its rigid, bicyclic structure provides a versatile framework for developing highly potent and selective kinase inhibitors. The 3-bromo-1H-indazol-5-ol core, in particular, offers key hydrogen bonding and halogen bonding interactions within ATP-binding sites of various kinases, making it a privileged starting point for drug discovery programs.[2]

However, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. It is in this context that a thorough understanding and early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any new chemical series become paramount. Early-stage ADME profiling allows for the identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward compounds with a higher probability of success in vivo.[3]

This guide provides a comparative analysis of the ADME properties of a representative series of 3-Bromo-1H-indazol-5-OL derivatives. We will delve into the experimental methodologies for key in vitro ADME assays, present and interpret comparative data, and discuss the underlying structure-ADME relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret ADME studies for this important class of molecules, ultimately facilitating the development of safer and more effective medicines.

Comparative ADME Profiling: A Representative Series of 3-Bromo-1H-indazol-5-OL Derivatives

To illustrate the impact of structural modifications on the ADME properties of the 3-Bromo-1H-indazol-5-OL scaffold, we will consider a hypothetical, yet representative, series of derivatives. These derivatives feature substitutions at the N1 position of the indazole ring, a common site for modification in many indazole-based drug discovery programs.

Table 1: Comparative In Vitro ADME Data for a Representative Series of 3-Bromo-1H-indazol-5-OL Derivatives

Compound IDR Group (at N1)Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)P-gp Substrate (Efflux Ratio)
IND-001 -H250.545> 501.2
IND-002 -CH₃151.535251.5
IND-003 -(CH₂)₂OH750.855> 501.1
IND-004 -(CH₂)₂N(CH₃)₂1500.32053.5
IND-005 -c(C₃H₅)55.015102.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental values may vary.

Deciphering the Data: A Discussion of Structure-ADME Relationships (SAR)

The data presented in Table 1, while hypothetical, is designed to reflect common trends observed in medicinal chemistry and provides a framework for discussing the structure-ADME relationships within this series.

Aqueous Solubility: The Impact of Polarity

Aqueous solubility is a critical determinant of oral absorption. As a general trend, increasing the polarity of a molecule tends to enhance its aqueous solubility.

  • IND-001 , the parent compound, exhibits moderate solubility.

  • The introduction of a small alkyl group in IND-002 slightly decreases solubility due to an increase in lipophilicity.

  • Conversely, the addition of a hydroxyl group in IND-003 significantly improves solubility by providing a hydrogen bond donor and acceptor.

  • IND-004 , with its basic amine, shows the highest solubility, as the amine is likely protonated at physiological pH, rendering the molecule more water-soluble.

  • The cyclopropyl group in IND-005 , being lipophilic, leads to a marked decrease in aqueous solubility.

Permeability: A Balance of Lipophilicity and Size

Intestinal permeability, often assessed using the Caco-2 cell model, is governed by a molecule's ability to cross the lipid cell membrane. This property is influenced by a balance of lipophilicity, size, and the presence of polar functional groups.

  • IND-001 shows low to moderate permeability.

  • The increased lipophilicity of IND-002 and IND-005 results in higher permeability, with the rigid cyclopropyl group of IND-005 likely facilitating efficient membrane transit.

  • The polar hydroxyl group in IND-003 slightly reduces permeability compared to the parent compound.

  • The highly polar and charged nature of IND-004 leads to poor permeability.

Metabolic Stability: The Role of Cytochrome P450 Enzymes

Metabolic stability, typically evaluated using liver microsomes, is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

  • The unsubstituted indazole ring in IND-001 and the hydroxyl-containing IND-003 show relatively good metabolic stability.

  • The methyl group in IND-002 may provide a site for oxidative metabolism, leading to slightly reduced stability.

  • The N,N-dimethylaminoethyl group in IND-004 is a known site for N-dealkylation by CYPs, resulting in lower metabolic stability.

  • The cyclopropyl group in IND-005 , while increasing permeability, can be susceptible to oxidative metabolism, leading to reduced stability.

CYP Inhibition and P-glycoprotein (P-gp) Interaction: Potential for Drug-Drug Interactions

The potential for a new chemical entity to inhibit major CYP isoforms or to be a substrate of efflux transporters like P-glycoprotein (P-gp) is a key consideration for predicting drug-drug interactions.

  • The more polar and less lipophilic compounds, IND-001 and IND-003 , show minimal CYP3A4 inhibition and are not significant P-gp substrates.

  • As lipophilicity and the presence of potential interaction motifs increase, so does the likelihood of CYP inhibition and P-gp substrate activity. IND-004 and IND-005 exhibit more pronounced CYP3A4 inhibition and are identified as P-gp substrates, as indicated by their efflux ratios greater than 2.

Experimental Protocols: A Guide to Key In Vitro ADME Assays

To ensure the generation of reliable and reproducible ADME data, it is crucial to follow well-validated experimental protocols. Below are step-by-step methodologies for the key assays discussed in this guide.

Aqueous Solubility Determination (Thermodynamic)

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess solid compound to buffer (pH 7.4) prep2 Equilibrate for 24h at room temperature with shaking prep1->prep2 prep3 Centrifuge to pellet undissolved solid prep2->prep3 analysis1 Collect supernatant prep3->analysis1 Transfer supernatant analysis2 Prepare calibration standards analysis1->analysis2 analysis3 Quantify concentration by LC-MS/MS analysis2->analysis3

Caption: Workflow for Thermodynamic Aqueous Solubility Assay.

  • Preparation of Solutions: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Incubation: Add an excess amount of the solid test compound to a vial containing the PBS buffer.

  • Equilibration: Seal the vials and shake them at room temperature for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated LC-MS/MS method with a standard curve.

Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis culture1 Seed Caco-2 cells on Transwell inserts culture2 Culture for 21 days to form a monolayer culture1->culture2 culture3 Measure TEER to confirm monolayer integrity culture2->culture3 assay1 Wash monolayer with transport buffer culture3->assay1 Proceed if TEER is acceptable assay2 Add compound to apical (A) or basolateral (B) side assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Sample from receiver compartment at time points assay3->assay4 analysis1 Quantify compound concentration by LC-MS/MS assay4->analysis1 analysis2 Calculate Papp value analysis1->analysis2

Caption: Caco-2 Permeability Assay Workflow.

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer. Add the test compound to either the apical (A) or basolateral (B) compartment (donor). The other compartment (receiver) contains the transport buffer.

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points, collect samples from the receiver compartment.

  • Quantification and Calculation: Analyze the concentration of the compound in the collected samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[4] To determine the efflux ratio, perform the assay in both directions (A to B and B to A) and calculate the ratio of Papp (B to A) / Papp (A to B).[5]

Microsomal Stability Assay

G cluster_incubation Incubation cluster_analysis Analysis inc1 Pre-incubate liver microsomes and compound at 37°C inc2 Initiate reaction by adding NADPH inc1->inc2 inc3 Aliquots taken at time points (0, 5, 15, 30, 45 min) inc2->inc3 inc4 Quench reaction with cold acetonitrile inc3->inc4 analysis1 Centrifuge to precipitate protein inc4->analysis1 analysis2 Analyze supernatant by LC-MS/MS analysis1->analysis2 analysis3 Plot % remaining vs. time and calculate t½ analysis2->analysis3

Caption: Microsomal Stability Assay Workflow.

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of the curve is used to calculate the half-life (t½).

CYP450 Inhibition Assay (IC₅₀ Determination)

G cluster_incubation Incubation cluster_analysis Analysis & Calculation inc1 Incubate liver microsomes, probe substrate, and inhibitor (test compound) inc2 Initiate reaction with NADPH inc1->inc2 inc3 Incubate at 37°C for a specific time inc2->inc3 inc4 Stop reaction with cold acetonitrile inc3->inc4 analysis1 Analyze metabolite formation by LC-MS/MS inc4->analysis1 analysis2 Plot % inhibition vs. inhibitor concentration analysis1->analysis2 analysis3 Calculate IC₅₀ value analysis2->analysis3

Caption: CYP450 Inhibition Assay Workflow.

  • Incubation: Incubate human liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound (inhibitor) in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Reaction Termination: After a predetermined incubation time, stop the reaction by adding cold acetonitrile.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • IC₅₀ Calculation: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[6]

P-glycoprotein (P-gp) Substrate Assay

This assay is often performed in conjunction with the Caco-2 permeability assay by including a known P-gp inhibitor (e.g., verapamil) in a parallel experiment. A significant increase in the A to B permeability and a decrease in the efflux ratio in the presence of the inhibitor indicates that the compound is a P-gp substrate.

Conclusion: Integrating ADME into the Drug Discovery Cascade

The successful development of 3-Bromo-1H-indazol-5-OL derivatives, and indeed any new chemical series, is contingent upon a multi-parameter optimization process where ADME properties are considered in parallel with potency and selectivity. This guide has provided a framework for understanding and evaluating the key ADME characteristics of this important scaffold.

By employing the described in vitro assays and interpreting the data within a structure-ADME relationship context, drug discovery teams can make more informed decisions, prioritize compounds with a higher likelihood of in vivo success, and ultimately accelerate the delivery of novel therapeutics to patients. The early and iterative application of these principles is a hallmark of modern, efficient drug discovery.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • BMG LABTECH. P-glycoprotein (Pgp) inhibition assay. Available from: [Link]

  • PubChem. 3-bromo-1H-indazol-5-amine. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 2021. Available from: [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. 2012. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. 2023. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Bentham Science. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). 2021. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-1H-indazol-5-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Bromo-1H-indazol-5-ol is a functionalized indazole intermediate frequently utilized in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Its structure combines a phenolic hydroxyl group at the 5-position with a bromine atom at the 3-position of the indazole ring.

While specific toxicological data for this exact isomer is often limited in public repositories compared to bulk solvents, the Precautionary Principle dictates that we manage it based on its functional groups. We must treat it as a potent irritant and a potential sensitizer with significant oral toxicity risks, similar to its structural analogs (e.g., 3-bromoindazole and various bromophenols).[1]

Core Safety Directive: Do not treat this merely as "generic organic dust." The phenolic moiety increases the potential for percutaneous absorption, while the halogenated nature dictates specific waste segregation protocols.

Hazard Identification & Risk Assessment (Read-Across Analysis)

Since a dedicated GHS profile for this specific isomer may be absent from some vendor catalogs, we derive the safety profile from Structural Activity Relationships (SAR) of the bromoindazole and phenol classes.

Hazard ClassGHS Category (Likely)Hazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 3 or 4H301/H302: Toxic/Harmful if swallowed.Indazoles can interfere with cellular signaling; ingestion is the primary high-risk vector.
Skin Irritation Cat. 2H315: Causes skin irritation.[2][3][4]Phenolic -OH groups are acidic and can denature proteins upon contact.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[4]Crystalline dusts are abrasive and chemically reactive with mucous membranes.
STOT - SE Cat. 3H335: May cause respiratory irritation.[3][4]Fine powders easily aerosolize, irritating the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Swiss Cheese" model where engineering controls (fume hoods) are the primary barrier, and PPE is the final defense.

A. Respiratory Protection (The First Line)
  • Primary: All handling of the solid powder must occur inside a certified Chemical Fume Hood.

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged) or during spill cleanup, a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR) is required. Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (Glove Logic)

Standard latex gloves are insufficient due to poor chemical resistance against organic solvents often used to dissolve this compound (e.g., DMSO, DMF).

  • Recommendation: Double-gloving is the gold standard for this compound.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Durability).

  • Why? Static electricity often causes charged indazole powders to "jump" onto gloves. Stripping the outer glove allows you to leave the contaminated layer in the hood without exposing skin.

C. Ocular Protection[1][2]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do not rely on standard safety glasses. Airborne powder can drift around the sides of glasses. Goggles provide a seal that prevents dust ingress.

D. PPE Decision Logic Diagram

PPE_Decision_Tree Start Start: Handling 3-Bromo-1H-indazol-5-ol State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/MeOH) State->Solution Hood Is Fume Hood Available? Solid->Hood LevelA PPE LEVEL A: Double Nitrile Gloves Splash Goggles Lab Coat Work inside Hood Solution->LevelA High Conc. (>100mM) LevelC PPE LEVEL C: Single Nitrile Gloves Safety Glasses (Low concentration <10mM) Solution->LevelC Dilute (<10mM) Hood->LevelA Yes LevelB PPE LEVEL B: Level A + N95/P100 Respirator (If outside hood) Hood->LevelB No (Emergency/Spill)

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocols

Protocol 1: Safe Weighing & Transfer

Objective: Mitigate static charge and prevent aerosolization.

  • Preparation: Place an ionizing bar or anti-static gun near the balance inside the fume hood. Indazoles are prone to static buildup.

  • Taring: Tare the vial with the cap on, then remove the cap only inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely for this specific derivative, but good practice).

  • Cleaning: Immediately wipe the balance area with a Kimwipe dampened with methanol. Dispose of the Kimwipe as solid hazardous waste.

Protocol 2: Solubilization

Solubility Profile: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water.

  • Solvent Choice: DMSO is the preferred stock solvent.

  • The "Penetration" Risk: DMSO enhances skin permeability. If 3-Bromo-1H-indazol-5-ol is dissolved in DMSO, it will penetrate nitrile gloves and skin rapidly, carrying the toxic payload into the bloodstream.

  • Specific PPE for DMSO Solutions: If handling >10mL of DMSO stock solution, wear Butyl Rubber gloves or specific "Silver Shield" laminate gloves under nitrile gloves.

Emergency Response & Waste Disposal

Spill Response Workflow

In the event of a powder spill outside the hood:

Spill_Response Detect 1. Spill Detected Evacuate 2. Evacuate Area (If aerosolized) Detect->Evacuate PPE_Up 3. Don PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Up Cover 4. Cover with Damp Paper Towels (Prevents dust) PPE_Up->Cover Collect 5. Scoop & Bag (Double Bag) Cover->Collect Clean 6. Wash Surface (Soap & Water) Collect->Clean

Figure 2: Immediate response logic for solid spills.

Waste Disposal Classification

Correct segregation is critical for regulatory compliance (RCRA/EPA) and safety.

  • Halogenated Organic Waste: Because the molecule contains Bromine , it cannot be mixed with general non-halogenated organic solvents (like acetone or ethanol waste).[1]

  • Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins. Mixing them creates a more expensive disposal stream for the entire container.

Waste StreamLabeling RequirementContainer Type
Solid Waste "Hazardous Waste: Solid - 3-Bromo-1H-indazol-5-ol (Toxic/Irritant)"Wide-mouth HDPE Jar
Liquid Waste "Hazardous Waste: Halogenated Organic Solvents"Safety Can / Carboy (Green Tag)
Sharps/Glass "Contaminated Sharps"Puncture-proof container

References

  • PubChem. (n.d.). Compound Summary for 3-Bromo-1H-indazol-5-ol. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Brominated Indazoles. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.